Triclabendazole sulfoxide

Catalog No.
S596122
CAS No.
100648-13-3
M.F
C14H9Cl3N2O2S
M. Wt
375.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triclabendazole sulfoxide

CAS Number

100648-13-3

Product Name

Triclabendazole sulfoxide

IUPAC Name

6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfinyl-1H-benzimidazole

Molecular Formula

C14H9Cl3N2O2S

Molecular Weight

375.7 g/mol

InChI

InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)

InChI Key

GABQPFWIQFRJSE-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole, TCBZ-SX, triclabendazole sulfoxide

Canonical SMILES

CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl

The exact mass of the compound Triclabendazole sulfoxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfoxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Triclabendazole sulfoxide HMDB0259183 metabocard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Triclabendazole Sulfoxide

This compound (TCBZ-SO) is the key sulfoxide metabolite of triclabendazole, a benzimidazole derivative and the primary drug for treating human fascioliasis (liver fluke infection) [1] [2] [3]. It is believed to be more potent against the parasite than the parent drug itself [1] [2]. Its formation is a crucial step in the drug's activation, and it contributes significantly to the pharmacological effect and safety profile of triclabendazole-based treatments.

Quantitative Pharmacokinetic and Safety Profile

The table below summarizes key quantitative data for TCBZ-SO, which is essential for safety and risk assessment.

Parameter Value Conditions / Notes Source
Mean Peak Plasma Concentration (Cmax) 38.6 μmol/L Single 10 mg/kg oral TCBZ dose with a ~560-kcal meal [3] [3]
Time to Cmax (Tmax) 4 hours post-dose Single 10 mg/kg oral TCBZ dose with a ~560-kcal meal [3] [3]
Area Under Curve (AUC) 386 μmol∙h/L Single 10 mg/kg oral TCBZ dose with a ~560-kcal meal [3] [3]
Plasma Protein Binding 98.4% Highly bound to human plasma proteins [3] [3]
Plasma Elimination Half-Life (t1/2) 14 hours In humans [3] [3]

| Effect on Cardiac Repolarization (ΔΔQTcF) | 9.2 ms (Therapeutic) 21.7 ms (Supratherapeutic) | Peak mean placebo-corrected change from baseline. Upper 90% CI exceeded 10 ms, indicating an effect cannot be excluded [1] | [1] | | CYP2C9 Inhibition (IC50) | 1.95 μM | In vitro assessment using human liver microsomes [4] | [4] | | CYP2C8 Inhibition (IC50) | 8.95 μM | In vitro assessment using human liver microsomes [4] | [4] | | CYP1A2 Inhibition (IC50) | 4.19 μM | In vitro assessment using human liver microsomes [4] | [4] | | CYP2C19 Inhibition (IC50) | 0.22 μM | In vitro assessment using human liver microsomes [4] | [4] |

Metabolic Pathways and Experimental Insights

Metabolic Activation and Disposition

The metabolic pathway of triclabendazole to its active and inactive metabolites is a two-step oxidation process, as shown in the diagram below.

G TCBZ Triclabendazole (Parent) TCBZ_SO This compound (Active Metabolite) TCBZ->TCBZ_SO Mainly by CYP1A2 TCBZ_SO2 Triclabendazole Sulfone (Active Metabolite) TCBZ_SO->TCBZ_SO2 Mainly by CYP2C9

Metabolic pathway of triclabendazole, highlighting the key enzymes involved in the formation of its sulfoxide and sulfone metabolites [3].

Triclabendazole is rapidly absorbed and undergoes extensive first-pass metabolism. Based on in vitro studies, the primary enzyme responsible for the formation of TCBZ-SO is CYP1A2, with minor contributions from other CYPs and flavin-containing monooxygenase (FMO) [3]. TCBZ-SO is then further oxidized to triclabendazole sulfone (TCBZ-SO2), primarily by the CYP2C9 enzyme [3]. Both TCBZ-SO and TCBZ-SO2 are highly protein-bound in plasma (>98%), which extends their half-life and activity within the host [2] [3].

In Vitro CYP Inhibition Assessment

A critical aspect of the safety profile is the drug-drug interaction (DDI) potential. An in vitro DDI study assessed the inhibition potential of TCBZ-SO against major cytochrome P450 enzymes using human liver microsomes [4]. The key findings are:

  • Primary Inhibition: TCBZ-SO demonstrated notable inhibition of CYP2C9 (IC50 = 1.95 μM) and CYP2C19 (IC50 = 0.22 μM) [4].
  • Secondary Inhibition: It also inhibited CYP2C8 (IC50 = 8.95 μM) and CYP1A2 (IC50 = 4.19 μM) [4].
  • Risk Assessment: These in vitro data suggest TCBZ-SO has the potential to act as a perpetrator in clinical DDIs, particularly with drugs that are substrates of CYP2C9 and CYP2C19. A proper clinical risk assessment strategy is required when TCBZ is co-administered with other medications [4].
Protocol for In Vitro CYP Inhibition Assay

For researchers needing to replicate or understand the basis of the DDI data, the core methodology is summarized below [4]:

  • Incubation System: The test compounds (TCBZ, TCBZ-SO, TCBZ-SO2) were incubated with pooled mixed-gender human liver microsomes (HLM).
  • Enzyme Activity Probes: The activity of specific CYP enzymes was measured using established probe substrates. For example, CYP1A2 activity was monitored by the conversion of phenacetin to acetaminophen.
  • IC50 Determination: The concentration of the test compound that inhibits enzyme activity by 50% (IC50) was determined by monitoring the formation of specific metabolite markers for each CYP enzyme using an LC-MS-MS system.

Key Safety and Resistance Considerations

  • Cardiac Repolarization (QTc Prolongation): A thorough QT study in healthy subjects found that therapeutic and supratherapeutic doses of triclabendazole resulted in a mean placebo-corrected change in QTcF (ΔΔQTcF) of up to 9.2 ms and 21.7 ms, respectively. As the upper confidence interval exceeded 10 ms, a clinically relevant effect on cardiac repolarization could not be excluded [1].
  • Potential Mechanism of Resistance: Evidence suggests that the parasite Fasciola hepatica may detoxify TCBZ-SO. Proteomic studies show that Glutathione Transferase (GST) enzymes, particularly from the Mu class, are differentially expressed in flukes exposed to TCBZ-SO, which may contribute to a resistance mechanism [5]. Furthermore, resistant flukes have been shown to metabolize TCBZ-SO to the less active TCBZ-sulfone at a higher rate (on average 20% greater) than susceptible flukes [6].

References

Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data for triclabendazole sulfoxide:

Property Description
IUPAC Name 5-Chloro-6-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole [1]
Molecular Formula C₁₄H₉Cl₃N₂O₂S [1]
Molecular Weight 375.66 g/mol [1]
CAS Number 100648-13-3 [2] [1]
Physical Form White to off-white solid [1]
Solubility Soluble in DMSO (100 mg/mL), ethanol, and acetone; water insoluble [1]
Mechanism of Action Not fully elucidated; believed to involve disruption of microtubule formation by binding to beta-tubulin, leading to inhibition of protein synthesis and paralysis of the parasite [3] [4]
Primary Biological Role Active metabolite of Triclabendazole; exhibits anti-parasite effects; inhibits membrane transporter ABCG2/BCRP [1]

Key Experimental Protocols

Synthesis and Preparation

Multiple synthetic routes have been patented, focusing on efficiency and avoiding hazardous intermediates.

  • Multi-step Synthesis from 1,2,3-Trichlorobenzene: One method avoids expensive and sensitizing 2,3-dichlorophenol. It involves several steps: condensation with 4,5-dichloro-2-nitroaniline, catalytic hydrogenation to a diamine, ring-closure with carbon disulfide to form a benzimidazole-thiol, methylation, and finally, oxidation of triclabendazole to the sulfoxide using hydrogen peroxide. This method reports yields up to 81.5% with purity >99% [5] [6].
  • Direct Oxidation of Triclabendazole: A cleaner protocol oxidizes triclabendazole directly using hydrogen peroxide as an oxidant and vanadium pentoxide (V₂O₅) as a catalyst [7]. The reaction endpoint is controlled by adding sodium sulfite to decompose excess peroxide. The catalyst is removed by hot filtration, and the product is purified via recrystallization, achieving HPLC purity up to 98.8% [7].
In Vitro Assessment of Anti-Parasitic Efficacy

The following workflow is used to evaluate drug susceptibility in field isolates of Fasciola hepatica [4]:

Start Collect F. hepatica from naturally infected livestock A Incubate parasites in vitro with TCBZ-SO Start->A B Titrate drug concentration and exposure time A->B C Define susceptibility thresholds: - Susceptible conditions: 20% non-viable - Resistant conditions: 80% non-viable B->C D Assess parasite viability using a motility score C->D E Classify isolates as Susceptible or Resistant D->E

This methodology helps identify resistance patterns and shows that susceptibility can be associated with geographic origin, season, and parasite morphometry [4].

Assessment of Developmental Toxicity

This compound's embryotoxic potential has been characterized using specific in vitro models:

Assay Protocol Summary Key Findings
Zebrafish Embryo Test (ZFET) & Preimplantation Whole Embryo Culture (preWEC) Exposure of zebrafish embryos or rodent embryos during the preimplantation stage to TCBZ-SO for 24 hours [2] [8]. TCBZ-SO caused significant embryolethality at low concentrations (Lowest Observed Adverse Effect Level = 10 µM). No teratogenic effects were observed [2] [8].
Postimplantation Whole Embryo Culture (postWEC) Exposure of rodent embryos during the organogenesis period to TCBZ-SO [2]. TCBZ-SO showed no teratogenic potential at concentrations relevant to human therapeutic exposure [2].

Pharmacokinetic and Toxicological Data

Understanding the disposition and safety of TCBZ-SO is critical for its application.

Parameter Findings Context
Plasma Concentration (Cmax) ~38.6 µM after a 10 mg/kg dose [9] [8] The main circulating compound; much higher than the parent drug.
Protein Binding 98.4% in human plasma [3] High degree of binding.
Plasma Half-life ~14 hours [3] Longer half-life than the parent triclabendazole (~8 hrs).
Cardiac Safety (QTc Prolongation) A supratherapeutic dose (10 mg/kg bid for 3 days) resulted in a mean placebo-corrected QTcF change of 21.7 ms [9]. Effect on cardiac repolarization cannot be excluded at high doses [9] [3].
Developmental Toxicity Embryolethal in preimplantation embryos at 10 µM, but not teratogenic during organogenesis at clinically relevant concentrations [2] [8]. Suggests stage-specific embryotoxicity.

Research Applications and Implications

  • Mechanism of Drug Resistance: TCBZ-SO is central to resistance studies. Proposed mechanisms in Fasciola hepatica include altered drug uptake/efflux, changes in drug metabolism, and mutations in the beta-tubulin target site [3] [4].
  • Comparative Toxicology: Research shows TCBZ-SO has a different toxicological profile than other benzimidazoles like albendazole sulfoxide, being more embryotoxic but less teratogenic in vitro [2] [8].
  • Pharmacokinetic Studies: As the active metabolite, monitoring TCBZ-SO levels in plasma and host tissues is essential for understanding efficacy and safety [9] [10].

Key Considerations for Researchers

When working with this compound, it is important to consider:

  • Handling and Storage: It is for research use only and should typically be stored as a solid at -20°C. Stock solutions in DMSO should be used freshly prepared or stored at -80°C for short periods [1].
  • Relevance of Experimental Models: The embryotoxicity findings highlight the importance of choosing appropriate in vitro models that can detect stage-specific effects [2].
  • Clinical Correlation: While in vitro concentrations around 10 µM are embryotoxic, the clinical relevance for human pregnancy remains uncertain and requires careful risk-benefit analysis [2] [8].

References

Triclabendazole sulfoxide benzimidazole class anthelmintic

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Pharmacokinetics

Triclabendazole sulfoxide is the primary active metabolite of the anthelmintic drug Triclabendazole. It is a benzimidazole derivative effective against trematode parasites like Fasciola hepatica [1].

Table 1: Pharmacological and Chemical Profile of this compound

Property Description
Chemical Formula C₁₄H₉Cl₃N₂O₂S [2]
Molecular Weight 375.66 g/mol [2]
Melting Point 190–194 °C [2]
Solubility Soluble in ethanol, acetone; water-insoluble [2]
Primary Target Fasciola hepatica β-tubulin, disrupting microtubule polymerization [1].
Key Metabolites Formed from parent drug Triclabendazole; further metabolized to Triclabendazole sulfone (inactive) [3] [1].
Protein Binding High (>98%) in human plasma [3].
Elimination Half-life ~14 hours (sulfoxide metabolite) [3].

Table 2: Key Pharmacokinetic Parameters of Triclabendazole and its Metabolites Data based on a single 10 mg/kg oral dose of Triclabendazole administered with a high-fat meal to patients with fascioliasis [3]

Compound Cmax (μmol/L) AUC (μmol·h/L) Tmax (hours) Half-life (hours)
Triclabendazole 1.16 5.72 3-4 ~8
This compound 38.6 386 3-4 ~14
Triclabendazole Sulfone 2.29 30.5 Not specified ~11

Mechanism of Action and Experimental Insights

The efficacy of this compound involves specific binding to parasite structures and a potential resistance mechanism related to its metabolism.

G TCBZ Triclabendazole (TCBZ) (Prodrug) TCBZ_SO This compound (TCBZ-SO) (Primary Active Metabolite) TCBZ->TCBZ_SO  Host Metabolism  (Mainly CYP1A2) TCBZ_SO2 Triclabendazole Sulfone (TCBZ-SO2) (Inactive Metabolite) TCBZ_SO->TCBZ_SO2  Further Metabolism  (Mainly CYP2C9) Uptake Uptake by Fluke (Diffusion/Oral Ingestion) TCBZ_SO->Uptake Microtubule Disruption of Microtubule Polymerization Uptake->Microtubule  Binds to β-tubulin Effects Tegument Disruption Inhibition of Motility & Reproduction Parasite Death Microtubule->Effects

Figure 1: Proposed Metabolic Activation and Mechanism of Action of this compound in Fasciola hepatica [3] [1] [4]

Key Experimental Findings on Drug Resistance

A 2004 comparative study investigated the metabolism of this compound in susceptible and resistant flukes [5].

  • Objective: To determine if resistant Fasciola hepatica metabolize this compound differently than susceptible flukes.
  • Methodology: Adult susceptible and resistant flukes were treated with this compound in vitro. Drug metabolism was monitored using High-Performance Liquid Chromatography (HPLC) to quantify the conversion of this compound to Triclabendazole sulfone [5].
  • Key Result: Resistant flukes converted this compound to the inactive sulfone metabolite at a rate 20.29% higher on average than susceptible flukes [5]. This suggests enhanced metabolic inactivation is a mechanism of resistance.

A 2020 study provided evidence for another potential resistance mechanism, finding that flukes exposed to Triclabendazole and its metabolites released at least five times higher concentrations of extracellular vesicles (EVs) compared to controls. These EVs contained sequestered Triclabendazole and this compound, suggesting a role in removing the active drugs from the parasite's microenvironment [4].

Synthesis and Veterinary Application

A Chinese patent describes a synthesis method using 1,2,3-trichlorobenzene as a starting material to avoid expensive 2,3-dichlorophenol. The process involves condensation, hydrogenation, ring closure, methylation, and final oxidation to yield this compound with high purity [2].

In veterinary practice, this compound is administered orally. A recommended dose is 12 mg per kg of body weight for cattle, sheep, and goats [2]. A 2022 clinical trial in cattle confirmed that a single dose of Triclabendazole (12 mg/kg) resulted in 95.4% of cattle ceasing egg shedding at day 21 post-treatment, with an egg reduction rate of 99.8%, significantly outperforming albendazole [6].

References

Triclabendazole sulfoxide solubility ethanol acetone

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Profile of Triclabendazole Sulfoxide

The following table consolidates the available solubility information from the search results.

Solvent Solubility Source / Context
Ethanol Soluble Patent description states it "is dissolved in ethanol and acetone" [1].
Acetone Soluble Patent description states it "is dissolved in ethanol and acetone" [1].
Water Insoluble Patent description states it "water insoluble" [1].
Methanol Slightly Soluble Supplier data lists solubility as "Methanol (Slightly)" [2].
Acetonitrile Slightly Soluble Supplier data lists solubility as "Acetonitrile (Slightly)" [2].
DMSO Soluble Supplier product data sheet indicates solubility in DMSO [3].

Experimental Protocols and Pathways

While the search results do not contain detailed experimental protocols for solubility testing, they provide related methodologies and the compound's synthesis pathway.

Synthesis Pathway for this compound

One patent describes a multi-step synthesis starting from 1,2,3-trichlorobenzene, culminating in the oxidation of triclabendazole to form this compound [1]. The final step involves treating a reaction solution containing triclabendazole with hydrogen peroxide (5%-30%) at a low temperature (5°C–25°C) for 0.5 to 5 hours [1].

synthesis_pathway Start 1,2,3-Trichlorobenzene Step1 Reaction with 4,5-bis-chloro-2-nitroaniline Start->Step1 IntermediateA 4-Chloro-5-(2,3-dichlorophenoxy) -2-N-methyl-p-nitroaniline Step1->IntermediateA Step2 Hydrogenation & Ring-closure IntermediateA->Step2 IntermediateB 5-Chloro-6-(2,3-dichlorophenoxy) -2-sulfydryl-benzoglyoxaline Step2->IntermediateB Step3 Methylation IntermediateB->Step3 Triclabendazole Triclabendazole Step3->Triclabendazole Step4 Oxidation with H₂O₂ Triclabendazole->Step4 Product This compound Step4->Product

Synthesis pathway of this compound from a patented method [1].

Analytical Separation Protocol

Although not a solubility protocol, one study details a high-performance liquid chromatography (HPLC) method for simultaneous determination of triclabendazole and its metabolites (sulfoxide and sulphone) in bovine milk [4], which indicates the compound can be handled in acetonitrile solutions for analysis.

How to Proceed with Solubility Studies

Since the search results lack quantitative solubility data, you may need to determine this experimentally. Here is a suggested workflow:

solubility_workflow Prep 1. Prepare Stock Solution Method 2. Select Method Prep->Method ShakeFlask Shake-Flask Method Method->ShakeFlask Analysis 3. Quantitative Analysis ShakeFlask->Analysis HPLC HPLC-UV Analysis Analysis->HPLC Result 4. Determine Saturation Concentration HPLC->Result

General workflow for experimental determination of drug solubility.

  • Preparation: Dissolve this compound in a suitable solvent like DMSO to create a stock solution [3].
  • Shake-Flask Method: Add an excess of the compound to the solvent of interest (e.g., ethanol or acetone) and agitate at a constant temperature.
  • Analysis: Use HPLC with UV detection for quantification [4]. The reported detection wavelength for this compound is 295 nm [4].
  • Data Calculation: Determine the saturation concentration from the HPLC results to calculate the solubility in units like mg/mL or molarity.

References

Application Notes & Protocol: Synthesis of Triclabendazole Sulfoxide from 1,2,3-Trichlorobenzene

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a method suitable for large-scale industrial production of Triclabendazole sulfoxide, an anthelmintic veterinary drug. The key advantages of this route include the use of a cost-effective starting material, avoidance of sensitizing intermediates, high yield and purity, and reduced environmental impact [1].

Experimental Workflow

The synthesis is a linear sequence involving four key stages: Phenoxide Formation, Nitro Reduction & Cyclization, Methylation, and Sulfoxidation. The following diagram illustrates the complete pathway from starting material to final product.

G Start 1,2,3-Trichlorobenzene Step1 1. Phenoxide Formation Reaction with KOH Then with 4,5-bis-chloro-2-nitroaniline Start->Step1 Int1 Intermediate I: 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline Step1->Int1 Step2 2. Nitro Reduction & Cyclization Catalytic Hydrogenation Then reaction with CS₂ Int1->Step2 Int2 Intermediate II: 5-Chloro-6-(2,3-dichlorophenoxy)-2-sulfydryl-benzoglyoxaline Step2->Int2 Step3 3. Methylation Reaction with Methyl-sulfate Yields Triclabendazole Int2->Step3 Int3 Triclabendazole Step3->Int3 Step4 4. Sulfoxidation Reaction with H₂O₂ Yields Final Product Int3->Step4 End This compound Step4->End

Detailed Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

  • Objective: Formation of the core ether linkage.
  • Procedure:
    • Charge a reactor with 1,2,3-trichlorobenzene and a 50-65% w/w aqueous solution of potassium hydroxide (KOH).
    • Reflux the mixture for 6-7 hours. This step hydrolyzes 1,2,3-trichlorobenzene in situ to form 2,3-dichlorophenoxide salt.
    • After reflux, add 4,5-bis-chloro-2-nitroaniline, xylene, and a catalytic amount of the phase-transfer catalyst tetrabutylammonium bromide (TBAB).
    • Heat the reaction mixture to 120-180°C and maintain with stirring for 7-8 hours.
    • Slowly cool the reaction mass to room temperature with stirring. A large amount of brown crystalline solid will separate.
    • Filter the solid, wash with cold xylene, and then wash with water until the filtrate is neutral.
    • Dry the solid under vacuum to obtain the intermediate 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline [1].

Step 2: Reduction and Cyclization to 5-Chloro-6-(2,3-dichlorophenoxy)-2-sulfydryl-benzoglyoxaline

  • Objective: Reduce the nitro group and form the benzimidazole-thione ring.
  • Procedure:
    • Dissolve the nitroaniline intermediate from Step 1 in a 75-80% v/v ethanolic solution.
    • Add a hydrogenation catalyst (Raney Nickel or Palladium on Carbon).
    • Under an inert atmosphere, slowly add hydrazine hydrate as the hydrogen donor.
    • Maintain the reaction temperature between 50-90°C until hydrogenation is complete. This reduces the nitro group to an amino group, forming a diamine.
    • Filter the reaction mixture hot to remove the catalyst. Do not isolate the diamine intermediate.
    • To the same pot, add potassium hydroxide (KOH) and carbon disulfide (CS₂).
    • Heat the mixture to 60-80°C to affect ring-closure cyclization.
    • After completion, isolate the product to obtain 5-Chloro-6-(2,3-dichlorophenoxy)-2-sulfydryl-benzoglyoxaline [1].

Step 3: Methylation to Triclabendazole

  • Objective: Convert the thiol to a methylthio ether.
  • Procedure:
    • Charge the benzimidazole-thione intermediate from Step 2 into methanol.
    • Add potassium hydroxide (KOH) and cool the mixture to 0-25°C.
    • Slowly add methyl-sulfate while maintaining the low temperature.
    • Stir the reaction mixture until completion, maintaining the temperature between 0-25°C.
    • Upon completion, the reaction mixture contains Triclabendazole. Proceed to the next step without isolation. [1].

Step 4: Oxidation to this compound

  • Objective: Selective oxidation of the sulfide to a sulfoxide.
  • Procedure:
    • To the reaction mixture containing Triclabendazole from Step 3, add dilute sulfuric acid to adjust the pH to 3-4.
    • Slowly add a 5-30% w/w solution of hydrogen peroxide (H₂O₂).
    • Maintain the reaction temperature between 5-25°C and stir for 0.5 to 5 hours.
    • The product, This compound, will precipitate from the solution.
    • Filter, wash, and dry the solid to obtain the final product with a reported purity of >99% [1].
Analytical Data and Reaction Conditions

The tables below summarize the key characteristics of the final product and the typical reaction conditions for the oxidation step.

Table 1: Characterization of this compound

Property Value / Description
CAS Number 100648-13-3 [2]
Molecular Formula C₁₄H₉Cl₃N₂O₂S [1] [2]
Molecular Weight 375.66 g/mol [1] [2]
Appearance White to off-white powder [1] [2]
Melting Point ~189°C (dec.) / 190-194°C [1] [2]
Solubility Soluble in ethanol, acetone, DMSO; water insoluble [1] [2]

Table 2: Key Reaction Conditions for Sulfoxidation (Step 4)

Parameter Condition
Oxidizing Agent Hydrogen Peroxide (H₂O₂), 5-30% [1]
Temperature 5 - 25 °C [1]
Reaction Time 0.5 - 5 hours [1]
Reaction pH 3 - 4 (acidic) [1]
Reported Yield 81.5% (overall process) [1]
Reported Purity > 99% [1]

Critical Analysis for Industrial Application

  • Process Advantages: This synthetic route is designed for industrial scale-up. It avoids the use of expensive and sensitizing 2,3-dichlorophenol [1]. The catalytic hydrogenation in Step 2 is more environmentally friendly than iron powder reduction methods that generate iron mud [1] [3]. The telescoping of steps (reduction-cyclization and methylation-sulfoxidation) reduces the number of isolation steps, improving overall yield and efficiency [1].
  • Impurity Control: A critical aspect of the final oxidation is controlling over-oxidation to the sulfone. The reported protocol using mild conditions (low temperature and dilute peroxide) effectively suppresses this, resulting in a sulfone impurity content of less than 0.1% [1].
  • Pharmacological Relevance: this compound is not just a synthetic target; it is the primary pharmacologically active metabolite of Triclabendazole in vivo. It demonstrates superior bioavailability and is directly responsible for the anthelmintic effect against liver flukes, with a faster onset of action than the parent drug [1] [4].

Key Considerations for Researchers

  • Safety: Carbon disulfide (CS₂) and methyl-sulfate are highly toxic and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Hydrazine hydrate is also toxic and a suspected carcinogen.
  • Optimization: While this protocol provides a robust framework, researchers should optimize parameters like catalyst loading, equivalents of reagents, and crystallization conditions for their specific equipment and desired throughput.
  • Analysis: The identity and purity of intermediates and the final product should be confirmed using standard analytical techniques (HPLC, TLC, NMR, MS) [5].

References

HPLC Analytical Methods for Triclabendazole Sulfoxide: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Triclabendazole sulfoxide (TCBZ-SO) is the primary metabolite of the anthelmintic drug triclabendazole, belonging to the benzimidazole class of compounds. It demonstrates significant efficacy against both mature and immature stages of Fasciola hepatica and Fasciola gigantica in various ruminant species [1]. The development of robust HPLC analytical methods for TCBZ-SO is essential for pharmaceutical analysis, residue monitoring in food products, and pharmacokinetic studies. These application notes provide detailed methodologies for the analysis of TCBZ-SO across different matrices and applications.

Physicochemical Properties of this compound

TCBZ-SO (CAS RN: 100648-13-3) has the molecular formula C~14~H~9~Cl~3~N~2~O~2~S and a molecular weight of 375.66 g/mol [2]. It is described as a white to slightly brown crystalline powder with a melting point of approximately 189°C (with decomposition) [2]. The compound is also known by its chemical name: 5-Chloro-6-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole [2] [1].

HPLC Analytical Methods

Chiral Separation of Enantiomers

Direct HPLC separation of TCBZ-SO enantiomers has been achieved using polysaccharide-based chiral stationary phases, which is significant as enantiomers may exhibit different pharmacological activities [3] [4].

Table 1: Chiral HPLC Conditions for TCBZ-SO Enantiomer Separation

Parameter Chiralpak AS-H Column Chiralpak IF-3 Column
Eluent Composition n-hexane-2-propanol-trifluoroacetic acid (70:30:0.1, v/v/v) Normal-phase and reversed-phase eluents evaluated
Column Temperature 40°C Various temperatures evaluated
Analysis Time <15 minutes for semipreparative separation -
Sample Loading 12.5 mg racemic sample (semipreparative) -
Column Dimensions 1 cm I.D. (semipreparative) -

The absolute configuration assignment at the sulfur atom was determined through comparison of calculated and experimental chiroptical properties [4]. The isolated enantiomers were successfully transformed into water-soluble sodium salts through reaction with sodium hydroxide, potentially useful for developing enantiomerically pure anthelmintic formulations [4].

Analysis in Bovine Milk

A robust method has been developed for the simultaneous determination of triclabendazole and its metabolites (sulfoxide and sulphone) in bovine milk [5].

Table 2: HPLC Conditions for Analysis of TCBZ-SO in Bovine Milk

Parameter Specification
Column Capcell Pak C18 UG 120 (5 µm, 150×4.6 mm I.D.)
Mobile Phase Acetonitrile-0.05 M ammonium acetate (50:50)
Flow Rate 0.8 mL/min
Temperature 40°C
Detection UV at 295 nm
Sample Preparation Homogenization with sodium sulfate anhydrous and acetonitrile, centrifugation, hexane wash, Bond Elut C18 cleanup
Recovery 89.1-95.0% (mean, n=4)
RSD 1.1-2.6%
Detection Limits 0.004-0.006 µg/g in milk
LC-MS/MS Method for Sheep Plasma

A rapid selective high-throughput LC-MS/MS method was developed and validated for determining TCBZ-SO concentrations in sheep plasma for bioequivalence studies [6]. This method offers high sensitivity and selectivity for pharmacokinetic applications.

Analysis in Bovine Tissues

An LC-MS/MS method was developed for the total determination of triclabendazole and its metabolites (including TCBZ-SO) in bovine tissues [7].

Table 3: LC-MS/MS Method for TCBZ-SO in Bovine Tissues

Parameter Specification
Sample Preparation Digestion with hot NaOH, ethyl acetate extraction, defatting with n-hexane and acetonitrile, oxidation with H~2~O~2~ in ethanol/acetic acid
Cleanup Strong cation exchange cartridge (Oasis MCX)
Oxidation Conditions 16 hours at 90°C
Quantification Keto-triclabendazole as marker residue
LOQ 0.01 mg/kg
Recovery 81-102%
Precision <10% RSD
Applications Muscle, fat, and liver tissues

Experimental Protocols

Sample Preparation for Milk Analysis

MilkAnalysis Start Start with milk sample Homogenize Homogenize with sodium sulfate anhydrous and acetonitrile Start->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Separate Separate supernatant Centrifuge->Separate Wash Rinse with n-hexane saturated with acetonitrile Separate->Wash Evaporate Evaporate Wash->Evaporate Dissolve Dissolve with 0.1 M KH₂PO₄ and 0.1 M NaHCO₃ Evaporate->Dissolve Cleanup Clean up on Bond Elut C18 cartridge Dissolve->Cleanup HPLC HPLC Analysis Cleanup->HPLC

Materials and Reagents:

  • Acetonitrile (HPLC grade)
  • n-Hexane
  • Sodium sulfate anhydrous
  • 0.1 M Potassium dihydrogenphosphate
  • 0.1 M Sodium hydrogencarbonate
  • Bond Elut C~18~ cartridges

Procedure:

  • Homogenize milk sample with sodium sulfate anhydrous and acetonitrile
  • Centrifuge the mixture and isolate the supernatant
  • Rinse the supernatant with n-hexane saturated with acetonitrile
  • Evaporate the cleaned supernatant
  • Dissolve the residue with 0.1 M potassium dihydrogenphosphate and 0.1 M sodium hydrogencarbonate
  • Clean up the solution on a Bond Elut C~18~ cartridge
  • Proceed with HPLC analysis under conditions specified in Table 2
Semipreparative Chiral Separation

Materials and Reagents:

  • Chiralpak AS-H column (1 cm I.D., semipreparative)
  • n-Hexane (HPLC grade)
  • 2-Propanol (HPLC grade)
  • Trifluoroacetic acid
  • Racemic TCBZ-SO sample

Procedure:

  • Prepare mobile phase: n-hexane-2-propanol-trifluoroacetic acid (70:30:0.1, v/v/v)
  • Set column temperature to 40°C
  • Dissolve racemic TCBZ-SO sample in appropriate solvent
  • Load up to 12.5 mg of racemic sample onto the column
  • Run separation at optimized flow rate
  • Collect separated enantiomers individually
  • Confirm enantiomeric purity by analytical chiral HPLC
  • Convert to sodium salt by reaction with sodium hydroxide for enhanced water solubility

Analytical Standards and Quality Control

This compound analytical standards are commercially available with the following specifications:

  • Purity: ≥98.0% (by qNMR and HPLC) [2]
  • Storage: 2-10°C [2]
  • Shelf Life: Limited, with expiry date on label [1]
  • Supplier Examples: Fujifilm Wako Pure Chemical Corporation [2], Sigma-Aldrich (VETRANAL) [1] [8]

Quality Control Measures:

  • Regular calibration using certified reference materials
  • Verification of method performance using spiked samples
  • Participation in proficiency testing programs
  • Adherence to Good Laboratory Practice (GLP) guidelines

Regulatory Considerations

Maximum Residue Limits (MRLs) have been established for triclabendazole and its metabolites in food products by various regulatory bodies including the Codex Alimentarius, EU, and Japanese regulations [7] [9]. The developed methods comply with these regulatory limits and are suitable for monitoring programs.

Troubleshooting and Method Optimization

Common Issues and Solutions:

  • Peak tailing: Optimize mobile phase composition, adjust pH, or modify column temperature
  • Low recovery: Verify extraction efficiency, check solvent compatibility, and ensure proper cleanup
  • Poor enantiomer separation: Evaluate different chiral stationary phases, optimize mobile phase additives
  • Matrix interference: Implement additional cleanup steps or use more selective detection (MS/MS)

Conclusion

The HPLC methods presented herein provide reliable and reproducible approaches for the analysis of this compound across various matrices including pharmaceutical formulations, biological fluids, and food products. The chiral separation method enables the isolation of individual enantiomers for further pharmacological evaluation, while the residue methods support regulatory monitoring and food safety programs.

References

Comprehensive Application Notes and Protocols for the Preparation of High-Purity Triclabendazole Sulfoxide

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction to Triclabendazole Sulfoxide

This compound (TCBZ-SO), chemically known as 5-chloro-6-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole, represents a critical metabolite of the anthelmintic drug triclabendazole. This compound has emerged as a therapeutic entity in its own right, demonstrating enhanced efficacy against mature and immature stages of Fasciola hepatica and Fasciola gigantica in all ruminant species. With a molecular formula of C₁₄H₉Cl₃N₂O₂S and a molecular weight of 375.66 g/mol, TCBZ-SO exhibits superior bioavailability and reduced side effects compared to its parent compound, as it bypasses the need for in vivo oxidation that can cause hepatic stress in animals [1] [2].

The significance of TCBZ-SO in pharmaceutical development stems from its direct anthelmintic action, which provides faster onset of activity compared to triclabendazole. Recent studies have revealed that TCBZ-SO inhibits membrane transporter ABCG2/BCRP, contributing to its anti-parasite effects [3]. Additionally, developmental toxicity assessments have demonstrated that while TCBZ-SO shows no teratogenic potential, it does exhibit stage-dependent embryolethality at high concentrations during preimplantation periods, highlighting the importance of precise dosing controls [4]. For pharmaceutical manufacturers and researchers, achieving high purity TCBZ-SO is essential not only for efficacy but also for safety, particularly given its intended use in food-producing animals and potential human pharmaceutical applications.

Synthetic Chemistry and Methodologies

Comparative Analysis of Synthetic Routes

The synthesis of this compound has evolved significantly, with modern approaches focusing on improved safety, reduced environmental impact, and enhanced efficiency compared to traditional methods. Early synthetic routes relied heavily on 2,3-dichlorophenol—a compound with strong sensitization properties and high cost—presenting significant challenges for industrial-scale production [1] [5]. Contemporary methodologies have overcome these limitations through innovative substrate selection and reaction engineering.

The most significant advancement in TCBZ-SO synthesis involves using inexpensive 1,2,3-trichlorobenzene as a starting material, which is hydrolyzed in situ to generate the required phenoxide intermediate. This approach eliminates the handling of free 2,3-dichlorophenol, thereby improving operator safety and reducing environmental contamination [1]. The synthetic pathway comprises three critical stages: (1) nucleophilic aromatic substitution to form the nitroaniline intermediate, (2) reduction and ring-closure to construct the benzimidazole core, and (3) methylation followed by selective oxidation to yield the target sulfoxide. This route achieves an overall yield of 81.5% with purity exceeding 99%, making it suitable for industrial application [1] [5].

Table 1: Comparison of Synthetic Approaches for this compound

Parameter Traditional Route Improved Patent Method
Starting Material 2,3-Dichlorophenol (expensive, strong sensitizer) 1,2,3-Trichlorobenzene (inexpensive, safer)
Key Reduction Step Iron powder (generates iron mud, environmental concerns) Catalytic hydrogen transfer with hydrazine hydrate (cleaner process)
Oxidation Approach Separate isolation steps One-pot reaction after methylation
Overall Yield Not specified 81.5%
Purity Not specified >99%
Environmental Impact High (iron mud disposal, phenol contamination) Low (no problematic waste streams)
Key Reaction Parameters and Optimization

The synthesis of high-purity TCBZ-SO requires careful control of reaction parameters at each stage. In the initial etherification step, 1,2,3-trichlorobenzene reacts with concentrated potassium hydroxide (50-65%) under reflux conditions for 6-7 hours, followed by addition of 4,5-dichloro-2-nitroaniline, xylene, and phase-transfer catalyst TBAB. The reaction proceeds at 120-180°C for 7-8 hours, with precise temperature control being critical to maximize yield and minimize by-product formation [1].

The subsequent reduction and ring-closure sequence employs catalytic hydrogen transfer using Raney nickel or palladium carbon with hydrazine hydrate as a hydrogen donor in 75-80% ethanol solution at 50-90°C. This represents a significant improvement over traditional iron powder reduction, which generated substantial iron mud waste [1] [5]. The final methylation-oxidation sequence involves reaction with methyl sulfate in methanol at 0-25°C, followed by direct oxidation without intermediate isolation. The oxidation is performed with 5-30% hydrogen peroxide at pH 3-4 and 5-25°C for 0.5-5 hours, with careful control of these parameters essential to prevent over-oxidation to the sulfone derivative [1].

Table 2: Critical Reaction Parameters for TCBZ-SO Synthesis

Reaction Step Temperature Range Key Reagents Reaction Time Yield
Etherification 120-180°C 1,2,3-trichlorobenzene, KOH, TBAB 7-8 hours Not specified
Reduction & Cyclization 50-90°C Raney Ni/Pd-C, hydrazine hydrate, CS₂ 3-5 hours Not specified
Methylation & Oxidation 0-25°C Methyl sulfate, H₂O₂, pH 3-4 0.5-5 hours 81.5% overall

Analytical Methods for Characterization and Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) represents the primary analytical method for assessing this compound purity and quantifying impurities. According to pharmacopeial standards, HPLC methods for TCBZ-SO should achieve baseline separation from related substances, particularly triclabendazole, triclabendazole sulfone, and process intermediates. The analytical characterization typically uses HPLC with UV detection for assay and related-substance profiling, combined with mass spectrometry for impurity identification [6].

Quality specifications for this compound as an active pharmaceutical ingredient include an assay requirement of 98.0% to 102.0% by HPLC, with stringent controls on related compounds. The typical impurity profile allows this compound up to 0.50%, triclabendazole sulfone up to 0.50%, any single known impurity not greater than 0.30%, any unidentified impurity not greater than 0.10%, and total impurities not exceeding 1.0% [6]. Residual solvents and elemental impurities are controlled per ICH Q3C and Q3D guidelines, respectively, with final acceptance criteria defined in the product master file and regulatory dossier.

Spectroscopic and Spectrofluorimetric Methods

Recent advancements in TCBZ-SO analysis include the development of spectrofluorimetric methods that offer enhanced sensitivity for trace analysis. These methods are based on the reaction of TCBZ-SO with Eosin-Y in acidic medium, targeting the tertiary amino groups to generate an orange-red ion pair complex. The resulting complex exhibits strong fluorescence quenching measurable at λₑₓ 470 nm and λₑₘ 555 nm, with a lower detection limit of 67 ng/mL and quantitation limit of 202 ng/mL [7].

For method optimization, pH plays a critical role in complex formation, with acetate buffer pH 3.0 providing maximum response for spectrofluorimetric detection. The method follows linearity in the range of 100-1500 ng/mL, making it suitable for quantification of TCBZ-SO in various matrices, including pharmaceutical wastewater [7]. Additionally, spectrophotometric measurement of the Eosin-Y complex can be performed at 547 nm, with a linear range of 1500-10,000 ng/mL, though with higher detection limits (LOD 191 ng/mL, LOQ 579 ng/mL) compared to the spectrofluorimetric approach [7].

Experimental Protocols

Synthesis of this compound
4.1.1 Step 1: Preparation of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Materials:

  • 1,2,3-Trichlorobenzene (1.0 equiv)
  • Potassium hydroxide (50-65% aqueous solution, 3.0 equiv)
  • 4,5-Dichloro-2-nitroaniline (1.0 equiv)
  • Xylene (solvent)
  • Tetrabutylammonium bromide (TBAB, 0.05 equiv)

Procedure:

  • Charge a reactor with 1,2,3-trichlorobenzene and potassium hydroxide solution.
  • Heat the mixture under reflux with vigorous stirring for 6-7 hours to generate the phenoxide in situ.
  • After reflux, add 4,5-dichloro-2-nitroaniline, xylene, and TBAB catalyst to the reaction mixture.
  • Heat at 120-180°C for 7-8 hours with continuous stirring.
  • Monitor reaction completion by TLC or HPLC.
  • After completion, slowly cool the reaction mixture to room temperature with agitation.
  • Filter the resulting brown crystalline solid and wash with cold xylene.
  • Wash the filter cake with water until neutral pH is achieved.
  • Dry the product under vacuum to constant weight to obtain 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline.

Note: This method avoids isolation of hazardous 2,3-dichlorophenol, enhancing operator safety [1] [5].

4.1.2 Step 2: Reduction and Ring-Closure to 5-chloro-6-(2,3-dichlorophenoxy)-2-mercaptobenzimidazole

Materials:

  • 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline (1.0 equiv)
  • Ethanol (75-80% solution)
  • Raney nickel or palladium carbon (0.1 equiv)
  • Hydrazine hydrate (3.0 equiv)
  • Potassium hydroxide (1.5 equiv)
  • Carbon disulfide (1.2 equiv)

Procedure:

  • Dissolve the nitroaniline intermediate from Step 1 in 75-80% ethanolic solution.
  • Add Raney nickel or palladium carbon catalyst.
  • Slowly add hydrazine hydrate as hydrogen donor at 50-90°C.
  • Monitor the reduction by TLC until the nitro group is completely reduced to the amine.
  • Filter the reaction mixture to remove the catalyst.
  • Without isolation of the diamine intermediate, add potassium hydroxide and carbon disulfide directly to the filtrate.
  • Heat at 60-80°C for 3-4 hours to effect ring-closure via dithiocarbamate formation.
  • After completion, acidify carefully to precipitate the 2-mercaptobenzimidazole derivative.
  • Filter and wash the product with cold ethanol.

Note: The catalytic hydrogen transfer approach eliminates iron mud waste associated with traditional iron powder reduction [1].

4.1.3 Step 3: Methylation and Oxidation to this compound

Materials:

  • 5-chloro-6-(2,3-dichlorophenoxy)-2-mercaptobenzimidazole (1.0 equiv)
  • Methanol (anhydrous)
  • Methyl sulfate (1.2 equiv)
  • Potassium hydroxide (1.5 equiv)
  • Dilute sulfuric acid (10%)
  • Hydrogen peroxide (5-30% solution)

Procedure:

  • Suspend the 2-mercaptobenzimidazole intermediate in anhydrous methanol.
  • Add potassium hydroxide and cool the mixture to 0-10°C.
  • Slowly add methyl sulfate while maintaining temperature below 25°C.
  • Stir for 2-3 hours until methylation is complete.
  • Adjust the pH to 3-4 using dilute sulfuric acid.
  • Add 5-30% hydrogen peroxide solution dropwise while maintaining temperature at 5-25°C.
  • Stir for 0.5-5 hours, monitoring reaction progress by HPLC.
  • Filter the precipitated product and wash with cold methanol-water mixture.
  • Recrystallize from appropriate solvent system (ethanol/acetone) to obtain high-purity this compound.

Critical Considerations:

  • Temperature control during oxidation is crucial to prevent over-oxidation to the sulfone
  • The one-pot methylation-oxidation sequence minimizes processing steps and improves overall yield
  • Final recrystallization is essential to achieve >99% purity [1]

G Start Start: 1,2,3-Trichlorobenzene Step1 Step 1: Etherification KOH, TBAB, Xylene 120-180°C, 7-8h Start->Step1 Step2 Step 2: Reduction Raney Ni/Pd-C, Hydrazine hydrate 50-90°C in EtOH Step1->Step2 Step3 Step 3: Ring Closure KOH, CS₂ 60-80°C Step2->Step3 Step4 Step 4: Methylation Methyl sulfate, KOH 0-25°C in MeOH Step3->Step4 Step5 Step 5: Oxidation H₂O₂, pH 3-4 5-25°C, 0.5-5h Step4->Step5 End Final Product This compound Purity >99% Step5->End

Figure 1: Synthetic Workflow for this compound Production

Purification and Isolation Techniques

The purification of this compound represents a critical processing step to achieve the required pharmaceutical purity. The crude product obtained after oxidation typically contains residual impurities including starting materials, over-oxidized sulfone, and isomeric by-products. Recrystallization from ethanol-acetone mixtures (typically 2:1 to 1:1 ratio) effectively removes these impurities while maximizing recovery [1]. The crystallization process should be carefully controlled with gradual cooling from elevated temperature to room temperature, followed by optional cooling to 0-5°C to maximize yield.

For laboratory-scale purification, chromatographic methods using silica gel with eluents such as dichloromethane-methanol mixtures (95:5 to 90:10) can effectively separate TCBZ-SO from structurally similar impurities. However, this approach may be impractical for industrial-scale production due to cost and efficiency considerations. The final purified product typically appears as a white to off-white crystalline powder with a characteristic melting point of approximately 189°C (with decomposition) [8]. After purification, the product should be dried under reduced pressure (40-60°C) to constant weight, with care taken to avoid excessive heating that may promote decomposition.

Quality Control and Impurity Profiling

Specification Limits and Analytical Controls

Rigorous quality control is essential for ensuring the safety and efficacy of this compound as a pharmaceutical ingredient. Comprehensive specification limits should be established in accordance with ICH guidelines, with particular attention to related substances that may impact product quality. The impurity profile of TCBZ-SO should be carefully controlled with the following typical limits: this compound (not applicable as it is the main component), triclabendazole sulfone (≤0.50%), any single known impurity (≤0.30%), any unidentified impurity (≤0.10%), and total impurities (≤1.0%) [6].

Additional quality parameters include loss on drying (not more than 0.5%), water content (under 0.5%), and residual solvent limits established per ICH Q3C guidelines. Heavy metal content should typically be below 20 parts per million, as determined by ICP-MS or other suitable techniques. For reference standards, higher purity levels are required, with commercial standards offering 98.0+% purity as determined by quantitative NMR and HPLC [8]. These reference materials are essential for accurate quantification and method validation during quality control testing.

Table 3: Quality Control Specifications for this compound

Quality Parameter Test Method Specification Limit
Identification HPLC, FTIR Must match reference standard
Assay HPLC 98.0-102.0%
Related Substances
- Triclabendazole sulfone HPLC ≤0.50%
- Any single known impurity HPLC ≤0.30%
- Any unidentified impurity HPLC ≤0.10%
- Total impurities HPLC ≤1.0%
Loss on Drying Gravimetric ≤0.5%
Residual Solvents GC Complies with ICH Q3C
Heavy Metals ICP-MS ≤20 ppm
Advanced Analytical Characterization

Beyond routine quality control, comprehensive characterization of this compound should include advanced analytical techniques to fully elucidate the molecular structure and confirm identity. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation, with digital reference materials available for comparison on platforms such as ChemisTwin [2]. Both ¹H and ¹³C NMR spectra should be obtained and compared against reference data to verify the molecular structure.

Mass spectrometric analysis using LC-MS or HRMS confirms the molecular weight and fragmentation pattern, with the protonated molecular ion [M+H]+ expected at m/z 376.65 for C₁₄H₁₀Cl₃N₂O₂S. Thermal analysis techniques including DSC and TGA provide information about melting behavior, decomposition characteristics, and hydrate/solvate formation, with the melting point typically observed around 189°C (with decomposition) [8]. For comprehensive polymorph screening, X-ray powder diffraction should be performed to identify crystalline forms that may impact solubility and stability.

Storage and Stability Considerations

Proper storage conditions are critical for maintaining the stability and purity of this compound. The compound should be stored in well-closed containers, protected from light, at controlled room temperature or under refrigeration. Commercial standards recommend storage at 2-10°C to ensure long-term stability [8]. Under these conditions, TCBZ-SO typically exhibits excellent stability, with appropriate packaging and storage.

Stability studies should be conducted according to ICH guidelines to establish retest dates or shelf life for the bulk material. Accelerated stability testing at 40°C/75% relative humidity can provide supporting data for recommended storage conditions. The product should be periodically monitored for increases in impurity levels, particularly the sulfone derivative resulting from oxidation, as well as for changes in appearance, assay value, and other critical quality attributes. For laboratory use, stock solutions prepared in DMSO (100 mg/mL) can be stored at -20°C for one month or at -80°C for six months, with avoidance of repeated freeze-thaw cycles to prevent degradation [3].

Conclusion

The synthesis and purification of high-purity this compound requires careful attention to synthetic methodology, purification techniques, and analytical controls. The improved synthetic route utilizing 1,2,3-trichlorobenzene as a starting material provides significant advantages over traditional approaches, including enhanced safety, reduced environmental impact, and excellent yield and purity. Implementation of the protocols described in this document will enable researchers and pharmaceutical developers to consistently produce TCBZ-SO meeting the stringent quality requirements for pharmaceutical applications.

Ongoing development efforts continue to focus on process optimization, particularly in the areas of catalytic systems for the reduction step and crystallization control for enhanced polymorph purity. As analytical technologies advance, implementation of process analytical technology (PAT) and continuous manufacturing approaches may offer additional opportunities for quality improvement and manufacturing efficiency. Through adherence to these well-defined protocols and quality standards, researchers can ensure the consistent production of high-purity this compound suitable for both pharmaceutical development and research applications.

References

In Vitro Motility Assay for Assessing Triclabendazole Sulfoxide Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from established methods for evaluating drug efficacy against juvenile and adult liver flukes, utilizing parasite motility as a key viability indicator [1].

  • Primary Objective: To determine the in vitro sensitivity of F. hepatica to triclabendazole sulfoxide (TCBZ-SO) and its combination with other compounds.
  • Parasite Material: The protocol can be applied to both juvenile (3-4 week-old) and adult (>8 week-old) F. hepatica flukes. Parasites are typically collected from the bile ducts and livers of infected laboratory animals (e.g., rats) [1].
  • Drug Preparation:
    • Prepare a stock solution of TCBZ-SO in 100% dimethyl sulfoxide (DMSO) at a concentration of 3-10 mg/mL [1].
    • Further dilute the stock solution in an appropriate incubation medium (e.g., Roswell Park Memorial Institute (RPMI) 1640 medium) to achieve the desired working concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent toxicity.
  • Incubation Conditions:
    • Incubate flukes in culture plates containing the drug solution.
    • Maintain cultures at 37-38°C in a humidified atmosphere with 5% CO₂.
    • The assay duration can vary from 24 hours to several days, with drug efficacy assessed at 24-hour intervals [1] [2].
  • Viability Assessment: Evaluate fluke viability based on a standardized motility scale. The following table summarizes a typical scoring system:
Motility Score Description of Fluke Motility & Viability
4 (Normal) Rapid, spontaneous gliding movement.
3 (High) Slower but consistent movement, often stimulated by physical prodding.
2 (Moderate) Only movement of the anterior or posterior end upon stimulation.
1 (Low) Minimal, sporadic movement of oral or ventral suckers only.
0 (Dead) Complete absence of movement; fluke is considered dead.
  • Data Analysis: Calculate the effective concentration that reduces motility by 50% (EC₅₀) using statistical models like negative binomial regression of motility scores or probit analysis [1].

Experimental Design & Mechanistic Insights

For a comprehensive investigation, you can integrate the basic motility assay with advanced genetic and transcriptional analyses.

Table 1: Key Experimental Parameters from Literature

The following table summarizes quantitative data and conditions from recent studies to guide your experimental design.

Parameter Details & Quantitative Data
TCBZ-SO Source Commercially available, or generated via in vitro metabolism of triclabendazole [1] [2].
Reported Efficacy (Monotherapy) In vivo ED₅₀ of TCBZ against adult F. hepatica in rats was 2.7 mg/kg, significantly more potent than other peroxides [1].
Drug Combination Effects Synergistic effects on adult worm burden with TCBZ (2.5 mg/kg) + artesunate/artemether. Antagonism observed at lower TCBZ doses (1.25 mg/kg) with artemisinins [1].
Resistance Marker Identification A panel of 30 SNPs can differentiate TCBZ-sensitive (TCBZ-S) and TCBZ-resistant (TCBZ-R) parasites with ≥75% accuracy [2].
Transcriptomic Analysis Post-assay, RNA sequencing of TCBZ-S vs. TCBZ-R flukes reveals differential expression in microtubule-related genes and the EGFR-PI3K-mTOR-S6K signaling pathway [2].
Workflow for Integrated Resistance Profiling

For a robust analysis of resistance, you can follow this multi-step workflow that combines phenotypic and genotypic assessments. The diagram below outlines the key stages.

Integrated workflow for phenotypic and genotypic resistance profiling. start Start: Collect F. hepatica flukes (from infected host) pheno Phenotypic Assessment (In Vitro Motility Assay) start->pheno class Classify as TCBZ-Sensitive (TCBZ-S) or TCBZ-Resistant (TCBZ-R) pheno->class geno Genotypic Analysis (DNA Whole-Genome Sequencing) class->geno trans Transcriptomic Analysis (RNA Sequencing) class->trans inte Data Integration & Candidate Resistance Marker Identification geno->inte trans->inte

Proposed Mechanism of Action & Resistance Pathways

The precise mechanism of TCBZ-SO is not fully elucidated, but current evidence points to key cellular targets. The diagram below synthesizes the proposed mechanism of action and emerging resistance pathways from recent genomic studies.

Proposed drug mechanism and parasite resistance pathways. cluster_mechanism Proposed Mechanisms of Action cluster_resistance Identified Resistance Mechanisms (Genomic Studies) TCBZ_SO This compound (TCBZ-SO) Microtubule Disruption of Microtubule Function & Polymerization TCBZ_SO->Microtubule Tegument Tegumental Disruption TCBZ_SO->Tegument Synthesis Inhibition of Protein & Enzyme Synthesis TCBZ_SO->Synthesis Outcome Parasite Death: Motility Inhibition & Structural Damage Microtubule->Outcome Tegument->Outcome Synthesis->Outcome EGFR EGFR-PI3K-mTOR-S6K Signaling Pathway EGFR->Outcome Selection Signature Efflux Enhanced Drug Efflux (e.g., P-glycoprotein) Efflux->TCBZ_SO Reduced Bioavailability Metabolism Altered Drug Metabolism (sulfoxide → sulfone) Metabolism->TCBZ_SO Inactivation MicrotubuleRes Mutations in Microtubule- Related Genes MicrotubuleRes->Microtubule Target Modification

Critical Considerations for Researchers

  • Confirm Metabolite Identity: For rigorous results, verify the identity and purity of the TCBZ sulfoxide used via analytical techniques such as high-performance liquid chromatography (HPLC) [1] [3].
  • Account for Resistance Heterogeneity: Be aware that triclabendazole resistance (TCBZ-R) can arise from independent genetic origins in different geographic regions. Markers identified in one region may not be applicable elsewhere [2].
  • Explore the Host Microbiome: Emerging evidence suggests that the host's gut microbiome may influence triclabendazole efficacy, potentially through modifications of drug pharmacokinetics. This represents a novel axis for investigation [4].

References

gas chromatography GC analysis triclabendazole sulfoxide

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Triclabendazole Sulfoxide

The following table summarizes two validated chromatographic methods for the simultaneous analysis of triclabendazole (TCBZ) and levamisole, though neither is a GC method [1].

Parameter HPLC-PDA Method TLC-Densitometry Method
Analyte Levamisole & Triclabendazole Levamisole & Triclabendazole
Stationary Phase Hypersil BDS C18 (4.6 × 150 mm, 5 µm) Pre-coated silica gel 60 F254 aluminium plates
Mobile Phase Acetonitrile + 0.03 M KH₂PO₄ buffer (pH not specified) (70:30, v/v) Ethyl acetate + Hexane + Methanol + Ammonia (69:15:15:1, v/v)
Flow Rate 1.0 mL/min Not applicable
Detection Wavelength 215 nm 215 nm

| Linearity Range | Levamisole: 3.75–37.5 mg/L Triclabendazole: 6–60 mg/L | 2–14 µg/spot (for both compounds) |

The experimental data confirms that This compound is an active metabolite of triclabendazole and is effective against liver flukes [2]. One supplier lists it as suitable for GC analysis, but provides no detailed application notes or protocols [2].

Experimental Workflow for Method Development and Validation

The developed HPLC and TLC methods were validated according to International Council for Harmonisation (ICH) guidelines [1]. The workflow for this process, from sample preparation to green assessment, is outlined below.

Start Start: Method Development SamplePrep Sample Preparation Start->SamplePrep Standards Standard Preparation SamplePrep->Standards Chromato Chromatographic Separation Standards->Chromato DataAcq Data Acquisition & Analysis Chromato->DataAcq HPLC HPLC-PDA Method Chromato->HPLC TLC TLC-Densitometry Method Chromato->TLC Validation Method Validation DataAcq->Validation GreenAssess Green Profile Assessment Validation->GreenAssess Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy

Detailed Protocols

Here are the specific experimental procedures for the two published methods:

1. HPLC-PDA Protocol [1]

  • Instrumentation: Use an HPLC system equipped with a photodiode array (PDA) detector.
  • Chromatographic Conditions:
    • Column: Maintain a Hypersil BDS C18 column (4.6 x 150 mm, 5 µm) at room temperature.
    • Mobile Phase: Prepare a mixture of acetonitrile and 0.03 M potassium dihydrogen phosphate buffer in a 70:30 (v/v) ratio. Degas prior to use.
    • Flow Rate: 1.0 mL/min in isocratic mode.
    • Injection Volume: 20 µL.
    • Detection: Monitor at a wavelength of 215 nm.
  • Standard Preparation: Prepare stock solutions of levamisole and triclabendazole in a suitable solvent (e.g., methanol). Dilute appropriately to create calibration standards within the specified concentration ranges (3.75–37.5 mg/L for levamisole and 6–60 mg/L for triclabendazole).
  • Sample Preparation: For pharmaceutical products like oral suspensions, a simple dilution and filtration steps are typically sufficient before injection.

2. TLC-Densitometry Protocol [1]

  • Instrumentation: Use a TLC system coupled with a densitometer.
  • Chromatographic Conditions:
    • Plates: Pre-coated silica gel 60 F254 aluminium plates.
    • Mobile Phase: Ethyl acetate : hexane : methanol : ammonia (69:15:15:1, v/v).
    • Application: Spot samples and standards using a micropipette.
    • Development: Develop the chamber to a distance of approximately 8 cm.
    • Detection: Scan the developed and dried plates at 215 nm.
  • Standard and Sample Preparation: Prepare solutions similar to the HPLC method, but adjust concentrations to be applicable for the 2–14 µg/spot range.

Key Limitations and Research Gaps

  • No Specific GC Protocol Available: While one source indicates that the this compound standard is suitable for GC analysis [2], the most current research (2023-2025) does not provide a detailed, validated GC method for this compound [1] [3].
  • Focus on Metabolite Activity: Recent studies emphasize the importance of this compound as the active metabolite, which may explain the research focus on LC-MS for studying drug metabolism and resistance mechanisms [3] [2].

References

triclabendazole sulfoxide mass spectrometry detection

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for TCBZ-SO in Bovine Tissues

This protocol outlines a robust quantitative method for determining TCBZ and its metabolites, including TCBZ-SO, in bovine tissues. The method involves a hydrolysis step to release protein-bound residues, followed by oxidation of all metabolites to a single marker compound, keto-TCBZ, for simplified analysis [1] [2].

1. Sample Preparation Workflow The sample preparation is designed to comprehensively extract total residual TCBZ components.

Step Procedure Key Parameters & Reagents
1. Hydrolysis Digest tissue sample with sodium hydroxide. Conditions: 90°C for 16 hours [2]. Reagent: 2 M NaOH [1].
2. Extraction Acidify hydrolyzate and extract target compounds with an organic solvent. Acidification: HCl. Solvent: Ethyl Acetate [1] [2].
3. Defatting Partition the extract between n-hexane and acetonitrile. Removes lipids; target compounds partition into the acetonitrile layer [2].
4. Oxidation Convert TCBZ and its metabolites to keto-TCBZ. Oxidizing Agent: Hydrogen peroxide (H₂O₂). Solvent System: Ethanol/Acetic Acid [1] [2].
5. Clean-up Purify the oxidized sample using solid-phase extraction (SPE). SPE Cartridge: Strong Cation Exchange (Oasis MCX) [2].
6. Analysis Analyze the final extract via LC-MS/MS.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Parameter Specification
Analytical Column Gemini NX-C18 [3] (Alternative: Gemini NX-C18 for plasma analysis).
Mobile Phase Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile [3].
Flow Rate 0.6 mL/min [3].
Ionization Mode Electrospray Ionization (ESI), Positive mode [3].
MS Detection Multiple Reaction Monitoring (MRM). Transition for TCBZ-SO: m/z 360.10 → 376.97 [3].

3. Method Validation Data (Bovine Tissues) This method has been rigorously validated for muscle, fat, and liver tissues [1] [2].

Validation Parameter Performance
Linear Range 1–100 μg/mL for plasma [3]; Method is suitable from 0.01 mg/kg up to regulatory MRLs in tissues [2].
Precision (CV) < 8.9% (within-run and between-run) [3].
Accuracy (Bias) < 8.9% [3].
Recovery 81–102% for tissues [2].
Limit of Quantification (LOQ) 0.01 mg/kg for tissues [2].

Protocol for TCBZ-SO Determination in Sheep Plasma

This method is optimized for high-throughput pharmacokinetic and bioequivalence studies in sheep.

Category Specification
Sample Volume Sheep plasma [3].
Sample Processing Protein precipitation with acetonitrile [3].
Internal Standard Fenbendazole [3].
LC Column Gemini NX-C18 (4.6 x 150 mm, 5 μm) [3].
Mobile Phase Gradient of 0.1% Formic Acid in Acetonitrile vs. 0.1% Formic Acid in Water [3].
Flow Rate 0.6 mL/min [3].
Ionization & MRM ESI+; TCBZ-SO: m/z 360.10 → 376.97 [3].
Linearity 1–100 μg/mL (r > 0.9939) [3].
Precision (CV) < 8.9% [3].
Accuracy (Bias) < 8.9% [3].

Advanced Research Applications

Mass spectrometry techniques are also being used in cutting-edge research to understand how TCBZ and its metabolites work within the liver fluke Fasciola hepatica.

1. Mass Spectrometry Imaging (MSI)

  • Purpose: To visualize the spatial distribution and uptake of TCBZ and TCBZ-SO within parasite tissues [4].
  • Technique: Atmospheric-Pressure Scanning Microprobe MALDI MSI (AP-SMALDI MSI) [4].
  • Key Findings: Research using this technique has shown that TCBZ is rapidly taken up through the tegument (outer surface) of the fluke within 20 minutes and becomes distributed throughout most tissues within 12 hours [4].

2. Metabolite Sequestration Studies

  • Purpose: To investigate the parasite's potential defense mechanisms against anthelmintic drugs [5].
  • Finding: When F. hepatica is exposed to TCBZ and its metabolites, it releases at least five times more extracellular vesicles (EVs) than untreated parasites. These EVs contain TCBZ and TCBZ-SO, suggesting the parasite may use them to sequester and remove the drug from its system [5].

The following diagram illustrates the core experimental workflow for the LC-MS/MS analysis of TCBZ-SO in tissue and plasma samples.

SamplePrep Sample Preparation Hydrolysis Hydrolysis (Tissues only) 2M NaOH, 90°C, 16h SamplePrep->Hydrolysis Extraction Liquid-Liquid Extraction Ethyl Acetate Hydrolysis->Extraction Defatting Defatting (Tissues only) n-Hexane/Acetonitrile Extraction->Defatting Oxidation Oxidation H₂O₂ in Ethanol/Acetic Acid Defatting->Oxidation CleanUp SPE Clean-up Strong Cation Exchange Oxidation->CleanUp LCMSMS LC-MS/MS Analysis CleanUp->LCMSMS PlasmaPrep Plasma Preparation Precip Protein Precipitation Acetonitrile w/ Internal Standard PlasmaPrep->Precip Inj LC-MS/MS Injection Precip->Inj Inj->LCMSMS

Key Considerations for Method Implementation

When implementing these methods, consider the following:

  • Matrix Differences: The tissue method requires extensive sample cleanup including hydrolysis and oxidation to measure total residues, as TCBZ metabolites are known to covalently bind to tissue proteins [1] [2]. The plasma method is simpler, designed for measuring free circulating drug levels.
  • Marker Residue: For regulatory compliance in food safety, the target analyte is often keto-TCBZ, which serves as a marker representing the sum of TCBZ and all its metabolites [1].
  • Sensitivity: The LOQ of 0.01 mg/kg for tissues and a wide linear range up to 100 μg/mL for plasma make these methods suitable for both regulatory monitoring and pharmacokinetic studies [3] [2].

I hope these detailed application notes provide a solid foundation for your research and development work. Should you require further clarification on any of the protocols, please feel free to ask.

References

triclabendazole sulfoxide hydrogen peroxide oxidation method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Triclabendazole Sulfoxide

Triclabendazole (TCB) is a halogenated benzimidazole anthelmintic widely used to treat and prevent liver fluke infections in ruminants caused by Fasciola hepatica and F. gigantica. Unlike other anthelmintics that primarily target mature parasites, TCB demonstrates potent efficacy against both mature and early immature stages of liver fluke in cattle, goats, and sheep [1].

TCB itself is a prodrug that undergoes metabolic activation in the liver. After oral administration to ruminants, it is rapidly oxidized by liver enzymes to form two main metabolites: This compound (TCB-SO) and triclabendazole sulfone (TCB-SO₂), with keto-triclabendazole (keto-TCB) also identified as a significant metabolite [1] [2]. TCB-SO is particularly important as it exhibits superior bioavailability and potent anthelmintic activity without requiring oxidation within the animal body, thereby reducing potential hepatotoxic side effects associated with the metabolic activation of TCB [3].

Chemical Synthesis Pathway for this compound

The synthesis of this compound follows a multi-step pathway beginning with 1,2,3-trichlorobenzene, which offers advantages over traditional routes using expensive and strongly sensitizing 2,3-dichlorophenol [3] [4].

Step 1: Synthesis of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

In a reactor, 1,2,3-trichlorobenzene is combined with 50-65% potassium hydroxide alkaline solution and refluxed for 6-7 hours. Subsequently, 4,5-bis-chloro-2-nitroaniline, xylene, and phase-transfer catalyst TBAB are added, and the reaction continues for 7-8 hours at 120-180°C. The mixture is slowly cooled to room temperature with agitation, yielding brown crystals that are filtered, washed with freezing xylene, neutralized, and dried [3].

Step 2: Reduction and Ring-Closure Reactions

The nitroaniline intermediate from step 1 is dissolved in 75-80% ethanol solution. Under catalytic hydrogenation using Raney nickel or palladium carbon with hydrazine hydrate as hydrogen donor at 50-90°C, it is reduced to 4-chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine. Without separation, potassium hydroxide and carbon disulfide are directly added to perform ring-closure reaction at 60-80°C, yielding 5-chloro-6-(2,3-dichlorophenoxy)-2-mercaptobenzimidazole [3].

Step 3: Methylation and Oxidation to this compound

The benzimidazole intermediate reacts with methyl sulfate and potassium hydroxide in methanol at 0-25°C to generate triclabendazole. The reaction solution pH is adjusted to 3-4 with dilute sulfuric acid, followed by dropwise addition of 5-30% hydrogen peroxide to oxidize triclabendazole to this compound, which precipitates from solution. The reaction proceeds for 0.5-5 hours at 5-25°C [3].

The following diagram illustrates the complete metabolic pathway and synthetic oxidation process:

G TCB Triclabendazole (TCB) TCB_SO This compound (TCB-SO) TCB->TCB_SO In Vivo/In Vitro Oxidation TCB_SO2 Triclabendazole Sulfone (TCB-SO2) TCB_SO->TCB_SO2 Further Oxidation Keto_TCB Keto-Triclabendazole (Marker Residue) TCB_SO->Keto_TCB Analytical Conversion H2O2 Hydrogen Peroxide (Oxidizing Agent) H2O2->TCB_SO Synthetic Protocol H2O2->Keto_TCB Residue Analysis InVivo In Vivo Oxidation (Liver Enzymes) InVitro In Vitro Oxidation (Chemical Synthesis) Regulatory Regulatory Analysis (Residue Monitoring)

Detailed Experimental Protocol: Hydrogen Peroxide Oxidation Method

Materials and Reagents
  • Triclabendazole (pure compound)
  • Hydrogen peroxide (5-30% solution in water)
  • Methanol (HPLC grade)
  • Potassium hydroxide (reagent grade)
  • Dilute sulfuric acid (for pH adjustment)
  • Ethanol (75-80% solution)
  • Ethyl acetate (pesticide residue grade)
  • Acetic acid (analytical grade) [3] [5]
Equipment
  • Reaction vessel with temperature control and agitation capability
  • pH meter
  • Heating mantle with temperature regulator
  • Filtration apparatus
  • Drying oven
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for analysis [5]
Step-by-Step Procedure
  • Reaction Setup: Dissolve triclabendazole in methanol to create a 0.1-0.5 M solution. Add potassium hydroxide to maintain basic conditions during the initial reaction phase [3].

  • pH Adjustment: After triclabendazole formation, adjust the reaction solution to pH 3-4 using dilute sulfuric acid. This acidic environment optimizes the subsequent oxidation reaction [3].

  • Oxidation Reaction: Slowly add 5-30% hydrogen peroxide solution dropwise to the reaction mixture with continuous agitation. Maintain the temperature between 5-25°C to control reaction rate and prevent over-oxidation [3].

  • Reaction Monitoring: Continue the reaction for 0.5-5 hours, monitoring progress by LC-MS/MS or TLC until triclabendazole consumption plateaus [3].

  • Product Isolation: After reaction completion, this compound precipitates from solution. Collect the solid product by filtration [3].

  • Purification: Wash the filtered solid with cold methanol or ethanol to remove residual hydrogen peroxide and byproducts [3].

  • Drying: Dry the purified this compound under vacuum at moderate temperature (40-50°C) until constant weight is achieved [3].

Analytical Method for Quantification

Sample Preparation for Analysis

For tissue residue analysis, the following procedure is recommended:

  • Hydrolysis: Digest 2 g of homogenized tissue sample with 10 mL of 2 M sodium hydroxide at 90°C for 16 hours to release bound residues [5].

  • Extraction: Extract the hydrolyzed sample with 20 mL of ethyl acetate by vigorous shaking for 10 minutes and centrifugation at 3000 × g for 5 minutes [5].

  • Defatting: Perform liquid-liquid partitioning by adding 10 mL of n-hexane to the extract, mixing thoroughly, and discarding the hexane layer [5].

  • Oxidation: Add 1 mL of 30% hydrogen peroxide in a mixture of ethanol and acetic acid (4:1, v/v) to the purified extract and incubate at 90°C for 16 hours to convert all TCB metabolites to keto-TCB [5].

  • Cleanup: Purify the reaction mixture using a strong cation exchange cartridge (Oasis MCX), eluting with 5% ammonia in methanol [5].

LC-MS/MS Analysis Conditions
  • Column: C18 column (100 × 2.1 mm, 1.8 μm)
  • Mobile Phase:
    • A: 0.1% formic acid in water
    • B: 0.1% formic acid in acetonitrile
  • Gradient: 10% B to 90% B over 10 minutes
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL
  • Ionization Mode: Electrospray ionization (ESI) in negative mode for keto-TCB
  • Detection: Multiple reaction monitoring (MRM) [5]

Quantitative Data and Method Performance

Table 1: Optimization Conditions for Hydrogen Peroxide Oxidation of Triclabendazole to this compound

Parameter Optimal Range Effect of Variation Reference
Hydrogen peroxide concentration 5-30% Lower concentrations yield incomplete oxidation; higher concentrations increase sulfone formation [3]
Reaction temperature 5-25°C Higher temperatures increase reaction rate but may promote over-oxidation to sulfone [3]
Reaction time 0.5-5 hours Shorter times yield incomplete conversion; longer times increase sulfone impurity [3]
pH 3-4 Outside this range, yield decreases significantly [3]

Table 2: Analytical Performance of LC-MS/MS Method for Triclabendazole Metabolites

Analyte Recovery (%) Precision (RSD%) LOQ (mg/kg) Key SRM Transitions
This compound 81-102 <10 0.01 359.0→344.9; 359.0→273.0 [5]
Keto-triclabendazole 81-102 <10 0.01 353.0→309.0; 353.0→273.0 [5]
Triclabendazole sulfone 81-102 <10 0.01 375.0→360.0; 375.0→300.0 [5]

Critical Parameters and Troubleshooting

  • Controlling Over-oxidation: The formation of triclabendazole sulfone as an impurity should be monitored and controlled. The patent method reports sulfone content of less than 0.1% when following optimal conditions [3].

  • Reaction Monitoring: Regular sampling and LC-MS analysis during the oxidation reaction helps prevent over-oxidation. The reaction should be terminated when TCB-SO yield peaks.

  • Temperature Control: Maintaining temperature below 25°C is critical to prevent decomposition and minimize byproduct formation [3].

  • Hydrogen Peroxide Stability: Fresh hydrogen peroxide solutions should be used as it decomposes over time, particularly in non-carbonate electrolytes [6].

Applications and Significance

The hydrogen peroxide oxidation method for producing this compound has significant applications:

  • Veterinary Pharmaceutical Manufacturing: Direct production of the active metabolite for formulation into veterinary drugs with improved bioavailability and reduced side effects [3].

  • Residue Monitoring: Regulatory compliance testing in edible tissues according to Codex Alimentarius, EU, and Japanese MRLs [1] [5].

  • Research Tool: TCB-SO serves as a reference standard in metabolic studies and resistance monitoring programs [1].

The developed protocol offers advantages including high yield (81.5%), excellent purity (>99%), avoidance of strong sensitizing reagents, and suitability for industrial scale production [3].

References

triclabendazole sulfoxide industrial scale production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Triclabendazole Sulfoxide

This compound is the primary pharmacologically active metabolite of triclabendazole, a benzimidazole derivative with significant importance in both veterinary and human medicine. Unlike the parent compound triclabendazole which requires metabolic activation in the liver, this compound demonstrates immediate anthelmintic activity upon administration, resulting in faster onset of action and reduced hepatic side effects [1]. The molecular structure features a benzimidazole core with chlorine substitutions and a critical sulfoxide group that enhances its bioavailability and target binding affinity. Recent research has revealed that this compound also exhibits promising anticancer properties through inhibition of PKM2 nuclear translocation and modulation of cellular glycolysis pathways [2], expanding its potential therapeutic applications beyond antiparasitic use.

The growing importance of this compound in pharmaceutical manufacturing is driven by two key factors: the escalating global challenge of triclabendazole resistance in parasite populations [3], and the compound's enhanced bioavailability profile compared to its parent drug. Manufacturing this active metabolite directly allows for more consistent dosing and potentially improved therapeutic outcomes in both veterinary and human applications, particularly for the treatment of fascioliasis (liver fluke infection), which affects millions of livestock and humans annually worldwide.

Industrial Synthesis Protocols

Direct Oxidation Method

The direct oxidation pathway represents the most efficient industrial approach for this compound production, utilizing triclabendazole as the starting material. This method employs vanadium pentoxide (V₂O₅) as a catalyst and hydrogen peroxide as the primary oxidant in methanol solvent systems [4]. The detailed protocol begins with charging a 500L reaction vessel with 40kg (0.11kmol) of triclabendazole and 400L of methanol, followed by stirring and heating to 40-45°C until complete dissolution occurs. The solution is then cooled to 20-25°C before adding 0.2kg of vanadium pentoxide catalyst [4].

The oxidation reaction proceeds with dropwise addition of 15.7kg (0.138kmol) of 30% w/w hydrogen peroxide over 30 minutes while maintaining the temperature at 20-25°C. The reaction mixture is held at this temperature with continuous stirring until crystallization is observed (typically 2-4 hours). To terminate the reaction and eliminate excess peroxide, 10kg (0.080kmol) of sodium sulfite is added, followed by 30 minutes of stirring. The mixture is then diluted with 100L of water and cooled to 10-20°C before filtration to recover the this compound wet cake [4].

Purification involves dissolving the wet product in 300L of acetone at reflux temperature for 30 minutes, followed by hot filtration at 45-50°C to remove the vanadium pentoxide catalyst. The filtrate is concentrated by distillation until white crystals precipitate, after which 130L of methanol is added, and the solution is refluxed for 1 hour. Final crystallization occurs by cooling to 15-20°C, followed by filtration and drying at 90°C to yield pure this compound with HPLC purity exceeding 97.8% and sulfone impurity content below 1.2% [4].

Multi-step Synthesis from 1,2,3-Trichlorobenzene

For manufacturers requiring a complete synthesis pathway from basic raw materials, the multi-step approach starting from 1,2,3-trichlorobenzene provides an economical alternative that avoids the use of expensive and sensitizing 2,3-dichlorophenol [1]. The first step involves the preparation of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, where 1,2,3-trichlorobenzene is reacted with 50-65% potassium hydroxide solution under reflux for 6-7 hours. To this mixture, 4,5-dichloro-2-nitroaniline, xylene, and phase-transfer catalyst TBAB (tetrabutylammonium bromide) are added, and the reaction continues at 120-180°C for 7-8 hours [1].

The reduction and cyclization steps transform the nitro intermediate into the benzimidazole core structure. The nitro compound is dissolved in 75-80% ethanol and subjected to catalytic hydrogen transfer reaction using Raney nickel or palladium carbon as catalyst and hydrazine hydrate as hydrogen donor at 50-90°C [1]. After reaction completion and catalyst removal by filtration, potassium hydroxide and carbon disulfide are added directly to the reaction mixture without intermediate isolation to facilitate ring closure at 60-80°C, yielding 5-chloro-6-(2,3-dichlorophenoxy)-2-sulfydryl-benzoglyoxaline [1].

The final stages involve methylation and selective oxidation. The benzimidazole thiol undergoes reaction with methyl sulfate in methanol in the presence of potassium hydroxide at 0-25°C to form triclabendazole. Without isolation, the reaction solution is acidified to pH 3-4 using dilute sulfuric acid, followed by addition of 5-30% hydrogen peroxide. The oxidation reaction proceeds for 0.5-5 hours at 5-25°C, yielding high-purity this compound with overall yields of 81.5% and purity exceeding 99%, with sulfone impurities maintained below 0.1% [1].

G Start Industrial Production Pathways Method1 Direct Oxidation Method Start->Method1 Method2 Multi-step Synthesis Start->Method2 Sub1_1 Triclabendazole Starting Material Method1->Sub1_1 Sub2_1 1,2,3-Trichlorobenzene Starting Material Method2->Sub2_1 Sub1_2 Catalytic Oxidation V₂O₅ Catalyst H₂O₂ Oxidant Methanol Solvent 20-25°C Sub1_1->Sub1_2 Sub1_3 Purification & Crystallization Acetone/Methanol System Hot Filtration Recrystallization Sub1_2->Sub1_3 Sub1_4 This compound Yield: High Purity: >97% Sulfone: <1.2% Sub1_3->Sub1_4 Sub2_2 Etherification KOH, TBAB Catalyst 120-180°C 7-8 hours Sub2_1->Sub2_2 Sub2_3 Reduction & Cyclization Raney Ni/Pd-C Catalyst Hydrazine Hydrate 50-90°C CS₂ Cyclization Sub2_2->Sub2_3 Sub2_4 Methylation & Oxidation Methyl Sulfate, KOH H₂O₂, 5-25°C pH 3-4 Sub2_3->Sub2_4 Sub2_5 This compound Yield: 81.5% Purity: >99% Sulfone: <0.1% Sub2_4->Sub2_5

Figure 1: Industrial production workflow for this compound showing two primary synthetic routes with key reaction conditions and outcomes

Analytical Methods & Quality Control

Spectrophotometric Method (Method I)

For routine quality control in industrial production settings, the spectrophotometric method using Eosin-Y provides a robust, straightforward analytical approach. The procedure begins with preparation of standard this compound stock solution (1.0 mg/mL) in methanol. Appropriate volumes of the standard stock solution are transferred to 10mL volumetric flasks to cover the concentration range of 1,500-10,000 ng/mL [5]. To each flask, 1.5mL of 5×10⁻³ M Eosin-Y solution and 1mL of acetate buffer (pH 2.5) are added sequentially. The reaction mixtures are diluted to volume with deionized water and mixed thoroughly [5]. The absorbance is measured at 547nm against a reagent blank, and the calibration plot is constructed by plotting absorbance values versus the final drug concentrations. This method demonstrates a lower detection limit of 191 ng/mL and quantitation limit of 579 ng/mL for this compound, with comprehensive validation according to ICH requirements for linearity, accuracy, precision, specificity, and robustness [5].

Spectrofluorimetric Method (Method II)

For enhanced sensitivity in impurity profiling and metabolic studies, the spectrofluorimetric method offers superior detection capabilities. The analytical procedure follows similar preparation steps as the spectrophotometric method, with modifications to optimize fluorescence detection. Standard solutions are prepared in methanol at a concentration of 100.0 μg/mL, with working solutions obtained by further dilution [5]. For the assay, appropriate volumes are placed in 10mL volumetric flasks, followed by addition of 1mL of 5×10⁻³ M Eosin-Y and 3mL of acetate buffer (pH 3.0). After dilution to volume with deionized water, the fluorescence intensity is measured at emission wavelength 555nm following excitation at 470nm [5]. The method validation demonstrates a linear range of 100-1,500 ng/mL for this compound, with significantly improved detection sensitivity showing a lower detection limit of 67 ng/mL and quantitation limit of 202 ng/mL. This enhanced sensitivity makes the method particularly suitable for detecting low-level impurities and degradation products in pharmaceutical formulations [5].

Method Comparison Table
Parameter Spectrophotometric Method Spectrofluorimetric Method
Detection Principle Ion-pair complex formation with Eosin-Y Fluorescence quenching of Eosin-Y complex
Analytical Wavelength 547 nm λex 470 nm / λem 555 nm
Linear Range 1,500-10,000 ng/mL 100-1,500 ng/mL
LOD 191 ng/mL 67 ng/mL
LOQ 579 ng/mL 202 ng/mL
Buffer pH 2.5 (acetate buffer) 3.0 (acetate buffer)
Eosin-Y Volume 1.5 mL of 5×10⁻³ M 1.0 mL of 5×10⁻³ M
Application Context Routine quality control, batch testing Impurity profiling, metabolic studies

Emerging Therapeutic Applications & Mechanisms

Anticancer Mechanisms and Pathways

Recent investigations have revealed that this compound exhibits significant antiproliferative activity against lung cancer cells through modulation of metabolic pathways. The compound effectively inhibits nuclear translocation of pyruvate kinase M2 (PKM2), a key glycolytic enzyme with important non-canonical functions in cancer progression [2]. This inhibition occurs through enhanced interaction between PKM2 and histone deacetylase 6 (HDAC6), leading to deacetylation of PKM2 and subsequent blockade of its nuclear localization [2]. In the nucleus, PKM2 normally functions as a transcriptional coactivator of hypoxia-inducible factor-1 (HIF-1α) and β-catenin, regulating the expression of glycolytic enzymes including GLUT1, LDHA, PDK1, and HK1 [2].

The downstream effects of this compound-mediated PKM2 inhibition include significant downregulation of glycolytic flux in cancer cells, effectively suppressing their metabolic reprogramming capabilities. This metabolic disruption activates the AMPK/mTOR signaling pathway, creating an energy crisis that ultimately suppresses cancer cell proliferation [2]. Experimental evidence demonstrates that triclabendazole administration significantly inhibits tumor growth in mouse xenograft models, correlating with blockade of PKM2 nuclear translocation and decreased lactate production [2]. These findings position this compound as a promising candidate for drug repurposing in oncology, particularly for targeting the metabolic vulnerabilities of various cancer types.

G Start This compound Mech1 Enhanced HDAC6-PKM2 Interaction Start->Mech1 Mech2 PKM2 Deacetylation Mech1->Mech2 Mech3 Inhibition of PKM2 Nuclear Translocation Mech2->Mech3 Mech4 Downregulation of Glycolytic Genes (GLUT1, LDHA, PDK1, HK1) Mech3->Mech4 Mech5 Glycolytic Flux Downregulation Mech4->Mech5 Mech6 Activation of AMPK/mTOR Pathway Mech5->Mech6 Mech7 Suppression of Cancer Cell Proliferation Mech6->Mech7

Figure 2: Mechanism of action of this compound in cancer cells showing the HDAC6-PKM2 signaling pathway and metabolic effects

Antiparasitic Applications and Resistance Challenges

This compound remains the primary therapeutic agent for human fascioliasis, with concerning emergence of resistance patterns documented in endemic regions. Genomic studies of Fasciola hepatica have identified distinct selection signatures associated with triclabendazole resistance, with evidence suggesting independent evolution of resistance alleles across different geographical populations [3]. Research comparing TCBZ-sensitive and TCBZ-resistant flukes has identified genomic regions of high differentiation that encode genes involved in the EGFR-PI3K-mTOR-S6K pathway and microtubule function [3]. Transcript expression differences in microtubule-related genes between sensitive and resistant flukes have been observed both without drug treatment and in response to treatment, providing potential biomarkers for resistance monitoring.

The development of resistance presents significant challenges for parasitic disease management, particularly in regions like Cusco, Peru, where studies show only 55% of pediatric patients achieved parasitological cure after initial triclabendazole treatment, compared to historical efficacy rates of 95% with a single dose [3]. Molecular analysis has demonstrated that as few as 30 SNPs can differentiate between TCBZ-sensitive and TCBZ-resistant parasites with ≥75% accuracy, opening possibilities for genetic-based resistance surveillance programs [3]. These findings highlight the critical importance of developing next-generation anthelmintic agents and combination therapies to overcome established resistance mechanisms.

Industrial Scale-up Considerations

Environmental and Safety Aspects

The industrial production of this compound necessitates careful attention to environmental impact and process safety. The preferred oxidation method using hydrogen peroxide offers significant environmental advantages over alternative oxidants such as m-chloroperoxybenzoic acid, which generates stoichiometric amounts of m-chlorobenzoic acid waste and presents higher raw material costs [4]. The vanadium pentoxide-catalyzed hydrogen peroxide oxidation represents a cleaner technology that minimizes secondary pollution while maintaining high process efficiency [4]. From a safety perspective, the reaction endpoint control through sodium sulfite addition effectively decomposes excess oxidizing agent, preventing potential accumulation and ensuring operational safety during scale-up [4].

Environmental monitoring of pharmaceutical wastewater represents another critical consideration, with analytical methods specifically developed for detecting triclabendazole and its metabolites in wastewater streams [5]. The Eosin-Y-based spectrophotometric and spectrofluorimetric methods have been successfully validated for application in pharmaceutical wastewater analysis, providing tools for environmental compliance monitoring [5]. Additionally, the multi-step synthesis approach that avoids sensitizing intermediates like 2,3-dichlorophenol improves workplace safety by reducing operator exposure risks [1].

Process Economics and Market Outlook

The global triclabendazole market demonstrates steady growth patterns, with the overall market size projected to reach USD 451.6 million in 2025 and further expansion to USD 667.21 million by 2033, representing a compound annual growth rate (CAGR) of 5.00% [6]. Geographically, North America currently holds the dominant market share exceeding 40%, followed by Europe (30%) and Asia-Pacific (23%) [6]. The cattle segment represents the largest animal type category by revenue, while the goat segment is expected to register the highest growth rate during the forecast period, driven by expanding goat populations worldwide and increasing demand for goat meat and dairy products [7].

From a formulation perspective, tablet dosage forms currently generate the highest revenue share due to advantages in storage stability and administration convenience in large-scale livestock operations. However, oral suspensions are projected to experience the highest CAGR, attributed to their dosing flexibility for animals of varying sizes and the ease of administration through feed mixing [7]. The competitive landscape features several established manufacturers including Elanco, Zoetis, Virbac, and Bimeda, alongside specialized producers such as Shijiazhuang Shimu Animal Pharmaceutical and Siflon Drugs & Pharmaceuticals [7]. These market dynamics create favorable conditions for investment in this compound production capacity, particularly for manufacturers who can implement cost-effective synthetic routes while maintaining high quality standards.

Conclusion

This compound represents a pharmacologically significant molecule with established applications in parasitic disease management and emerging potential in oncology therapeutics. The industrial production methods detailed in these application notes provide scalable, economically viable pathways for manufacturing this active pharmaceutical ingredient with high purity and minimal environmental impact. The direct oxidation route offers advantages in process simplicity and clean operation, while the multi-step synthesis from 1,2,3-trichlorobenzene presents an economical alternative that avoids expensive and sensitizing raw materials. Robust analytical methods support quality control throughout manufacturing, with both spectrophotometric and spectrofluorimetric techniques validated according to ICH standards.

The evolving understanding of this compound's mechanism of action, particularly its effects on PKM2 nuclear localization and cancer cell metabolism, opens new avenues for therapeutic development. Simultaneously, the ongoing challenge of parasitic resistance necessitates continued innovation in anthelmintic therapies and resistance management strategies. Industrial producers should consider these diverse applications and market dynamics when planning production scale-up and process optimization initiatives, with particular attention to environmental monitoring, wastewater management, and compliance with evolving regulatory requirements across different geographical markets.

References

Application Notes and Protocols: Triclabendazole Sulfoxide Metabolic Inhibition Assays for Flavin Monooxygenase (FMO) Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Triclabendazole (TCBZ) is a primary anthelmintic drug used against liver flukes (Fasciola hepatica and Fasciola gigantica). Its efficacy depends on metabolic activation primarily by hepatic enzymes. Understanding the metabolic pathways and inhibition profiles of TCBZ sulfoxidation is crucial for optimizing its use and combating drug resistance [1] [2].

These application notes detail the role of Flavin Monooxygenase (FMO) in TCBZ metabolism and provide standardized in vitro protocols to assess metabolic inhibition, which can help investigate the mechanisms of drug resistance and potential drug-drug interactions [3] [4].

Key Metabolic Pathways of Triclabendazole

Triclabendazole undergoes a two-step oxidative metabolism to form its active metabolites. The metabolic pathway and key enzymes involved are summarized below [1] [2]:

Quantitative Summary of TCBZ Metabolism and Inhibition

The following tables consolidate key quantitative data from published studies on TCBZ metabolism and inhibition to assist in experimental design and data interpretation.

Table 1: Enzymatic Pathways in TCBZ and TCBZ.SO Metabolism in Sheep [1]

Substrate Metabolite Formed Primary Enzyme(s) Contribution Ratio (FMO/P450) Key Inhibitors (% Inhibition)
TCBZ TCBZ Sulfoxide (TCBZ.SO) FMO (Primary), CYP450 3.83 ± 1.63 Methimazole (71-77%), Piperonyl Butoxide (24%)
TCBZ Sulfoxide (TCBZ.SO) TCBZ Sulfone (TCBZ.SO2) CYP2C9 (Primary), FMO 1.31 ± 0.23 Piperonyl Butoxide (55%), Methimazole (52%), Ketoconazole (66%)

Table 2: Experimental Conditions for In Vitro FMO Inhibition Assays [3] [1]

Parameter Details for Liver Microsomal Assays
Biological System Ovine liver microsomal fractions
Pre-incubation 2 hours with inhibitor (e.g., 100 µM Methimazole)
Main Incubation 22 hours in NCTC medium
Cofactor NADPH (1 nM)
Drug Concentrations TCBZ or TCBZ.SO at 15 µg/ml
Assessment Method Transmission Electron Microscopy (TEM) for tegumental disruption

Protocol: FMO Inhibition Assay Using Liver Microsomes

This protocol assesses the inhibition of TCBZ sulfoxidation in ovine liver microsomes using methimazole as a selective FMO inhibitor [3] [1].

Reagents and Equipment
  • Test Compounds: Triclabendazole (TCBZ), Triclabendazole sulfoxide (TCBZ.SO)
  • Inhibitors: Methimazole (FMO inhibitor), Piperonyl Butoxide (CYP450 inhibitor)
  • Biological Matrix: Ovine liver microsomal fractions
  • Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate)
  • Buffer: Phosphate Buffered Saline (PBS, 0.1M, pH 7.4) or NCTC medium
  • Equipment: Water bath or incubator, microcentrifuge, HPLC system with UV/VIS detector
Step-by-Step Procedure
  • Microsome Preparation: Prepare liver microsomal fractions from sheep tissue using differential centrifugation. Determine protein concentration (e.g., using the Folin phenol reagent method) and adjust to 1-2 mg/ml in incubation buffer [4].
  • Pre-incubation with Inhibitor:
    • Prepare a master mix containing microsomes (final concentration 1 mg/ml) and methimazole (final concentration 100 µM) in a suitable buffer.
    • Incubate the mixture for 2 hours at 37°C to inhibit FMO activity [3].
  • Main Metabolic Reaction:
    • To the pre-incubated mixture, add NADPH (final concentration 1 nM) and TCBZ (final concentration 15 µg/ml).
    • Incubate for 22 hours at 37°C [3].
  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Vortex mix and place on ice for 10 minutes.
  • Sample Processing: Centrifuge at >10,000 × g for 10 minutes to precipitate proteins. Collect the supernatant for metabolite analysis.
  • Analytical Quantification: Analyze the supernatant using HPLC or LC-MS/MS to quantify the formation of TCBZ.SO and TCBZ.SO2. Compare metabolite levels in inhibitor-treated samples against vehicle controls.
Data Analysis
  • Calculate the percentage inhibition of TCBZ.SO formation using the formula: % Inhibition = [1 - (Peak Area TCBZ.SO with Inhibitor / Peak Area TCBZ.SO without Inhibitor)] × 100
  • A significant reduction (e.g., >70%) in TCBZ.SO formation in the presence of methimazole indicates substantial FMO involvement [1].

Protocol: Assessing Potentiation of Drug Action in F. hepatica

This protocol evaluates how FMO inhibition potentiates the anthelmintic effects of TCBZ and TCBZ.SO on Fasciola hepatica isolates, including TCBZ-resistant strains [3].

Reagents and Organisms
  • Parasites: TCBZ-susceptible (e.g., Cullompton) and TCBZ-resistant (e.g., Oberon) isolates of F. hepatica.
  • Drugs & Inhibitors: TCBZ, TCBZ.SO, Methimazole, NADPH.
  • Medium: NCTC 135 culture medium.
Step-by-Step Procedure
  • Parasite Preparation: Adult flukes are collected from the bile ducts of infected hosts, rinsed, and allowed to acclimatize in NCTC medium at 37°C for a few hours.
  • Pre-incubation with Inhibitor:
    • Divide flukes into experimental groups.
    • Pre-incubate flukes for 2 hours in NCTC medium containing 100 µM methimazole [3].
  • Drug Exposure:
    • After pre-incubation, transfer flukes to fresh medium containing the designated treatments for 22 hours:
      • Group 1: Methimazole (100 µM) + NADPH (1 nM)
      • Group 2: Methimazole + NADPH + TCBZ (15 µg/ml)
      • Group 3: Methimazole + NADPH + TCBZ.SO (15 µg/ml)
      • Control groups: Drugs alone, inhibitor alone, and untreated control.
    • Maintain cultures at 37°C in a suitable gas atmosphere [3].
  • Assessment of Drug Action:
    • Ultrastructural Assessment: Process the flukes for Transmission Electron Microscopy (TEM). Fix in glutaraldehyde, post-fix in osmium tetroxide, dehydrate, and embed. Section and stain for TEM examination [3].
    • Key Evaluation Parameters:
      • Severity of tegumental disruption
      • Swelling of basal infolds
      • Presence of mucopolysaccharide masses in the syncytium
      • Number and production of secretory bodies
Data Interpretation
  • Potentiation of drug action is indicated by more severe tegumental damage in the group co-incubated with methimazole and TCBZ/TCBZ.SO compared to the drug-alone groups.
  • This effect is typically more pronounced in TCBZ-resistant isolates, supporting the concept that altered drug metabolism is a component of the resistance mechanism [3].

Troubleshooting and Technical Notes

  • Inhibitor Specificity: While methimazole is a relatively selective FMO inhibitor, it may inhibit certain CYP450 enzymes at high concentrations. Using a combination of selective inhibitors (e.g., methimazole for FMO, piperonyl butoxide for CYP450) provides a more complete picture [1].
  • Solubility of TCBZ: TCBZ is poorly soluble in aqueous solutions. Prepare a stock solution in DMSO and ensure the final concentration of DMSO in the incubation does not exceed 1% (v/v) to maintain enzyme viability.
  • Cofactor Regeneration: For longer incubation times (>1 hour), consider using an NADPH-regenerating system (e.g., Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase) to maintain constant cofactor levels.
  • Analytical Considerations: When quantifying TCBZ.SO, ensure your HPLC or LC-MS/MS method can adequately separate it from the parent drug (TCBZ) and the sulfone metabolite (TCBZ.SO2).

Conclusion

The protocols outlined herein provide a standardized framework for investigating the critical role of FMO in TCBZ activation. Applying these in vitro and ex vivo assays allows researchers to quantitatively assess metabolic inhibition, which is fundamental for understanding anthelmintic drug efficacy, investigating resistance mechanisms, and predicting potential pharmacokinetic interactions in clinical and veterinary settings.

References

triclabendazole sulfoxide treatment failure Fasciola hepatica

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Treatment Failure & Resistance

The declining efficacy of TCBZ and its active metabolite, TCBZ.SO, is a multifactorial problem. The table below summarizes the key factors involved.

Factor Description & Impact on Treatment Failure
Parasite Resistance Heritable, genetic traits in F. hepatica that reduce drug efficacy. Considered a primary cause of failure in endemic areas [1] [2].
Drug Pharmacokinetics Inadequate drug absorption or metabolism. TCBZ requires a fatty meal for optimal absorption; administration without one can lead to sub-therapeutic drug levels [3].
Host Gut Microbiome The patient's gut microbiome may influence drug metabolism and efficacy. Distinct microbial features are observed in individuals who do not respond to treatment [4].
Parasite Sequestration F. hepatica may release extracellular vesicles (EVs) that sequester TCBZ and its metabolites, effectively reducing the drug's availability to act on the parasite [5].

Mechanisms of Resistance & Experimental Diagnostics

A core task is to determine if treatment failure is due to genuine parasite resistance. The following workflows and methods are critical for this investigation.

Genetic Mechanisms & Analysis Workflow

Recent genomic studies have identified that TCBZ resistance has independent genetic origins in different regions. The resistance loci found in Peruvian fluke populations are distinct from those identified in the UK, indicating parallel evolution [2].

The following diagram outlines the general workflow for identifying resistance through genetic analysis:

genetics_workflow start Start: Collect F. hepatica samples pheno Phenotypic Characterization (In vitro/In vivo drug exposure) start->pheno seq Whole-Genome Sequencing pheno->seq gwas Population Genomic Analysis (FST outliers, PCA) seq->gwas id Identify Candidate Loci/Genes gwas->id val Functional Validation id->val

Key Genes and Pathways Implicated in Resistance:

  • Microtubule-related genes: As TCBZ is believed to disrupt microtubule function, polymorphisms or expression changes in β-tubulin and related genes are primary candidates [2] [6].
  • EGFR-PI3K-mTOR-S6K pathway: This signaling pathway has been identified as under selection in TCBZ-resistant flukes in Peru [2].
  • Drug efflux pumps: Proteins like P-glycoprotein (Pgp) may actively pump the drug out of the parasite's cells [3] [6].
  • Detoxification enzymes: Enhanced activity of enzymes like Glutathione S-transferase (GST) and Flavin monooxygenase (FMO) may inactivate the drug [7] [6].
In Vitro Susceptibility Testing Protocol

This protocol allows you to directly assess the phenotype of field isolates.

1. Sample Collection:

  • Collect adult F. hepatica from the bile ducts or gallbladders of naturally infected livestock at abattoirs [7].
  • Immediately wash parasites in phosphate-buffered saline (PBS) at 37°C and transport to the lab in culture medium [5].

2. Drug Exposure:

  • Drug Preparation: Prepare a stock solution of TCBZ.SO in Dimethyl Sulfoxide (DMSO). Working concentrations are typically in the range of 15 μg/mL (sub-lethal) to 50 μg/mL (lethal) [5].
  • Culture Setup: Culture adult flukes in groups (e.g., 10 flukes per 30 mL of medium). Use a suitable medium like DMEM supplemented with antibiotics and HEPES buffer, pH 7.4, at 37°C [5].
  • Exposure: Incubate flukes in media containing TCBZ.SO (test groups) or an equivalent volume of DMSO (control group) for a defined period (e.g., 5-24 hours).

3. Viability Assessment:

  • Assess parasite motility using a standardized scoring system (e.g., 0 = non-motile, 3 = highly motile) under a microscope [7].
  • A fluke is often classified as non-viable if it receives a motility score of 0 and does not respond to physical stimulation [7].
  • Classification: After titrating drug concentration and time, you can establish conditions that kill ~20% of parasites (susceptible conditions) and ~80% of parasites (resistant conditions). Flukes that die under susceptible conditions are classified as "susceptible," while those that survive under resistant conditions are classified as "resistant" [7].

Troubleshooting Guide & FAQs

Q: What should I do if I suspect TCBZ resistance in my field isolates?

  • First, confirm the phenotype. Use the in vitro susceptibility testing protocol above to establish a dose-response curve. This quantitative data is the foundation for all subsequent investigations [7].
  • Then, explore the genotype. If resources allow, move to genetic analysis to identify if known resistance loci or mutations are present in your population [2].

Q: Are there any alternative or combination therapies being researched?

  • Combination Therapy: Studies in rats have explored combining TCBZ with artemisinin derivatives (artemether, artesunate) or the synthetic peroxide OZ78. Results show both synergistic and antagonistic effects, highly dependent on the dosage of each component [8].
  • Microbiome Modulation: Emerging evidence suggests that modifying the host's gut microbiome could improve TCBZ efficacy. This is a novel area of research but not yet a clinical solution [4].

Q: My in vitro results are inconsistent. What could be the cause?

  • Parasite Diversity: Field isolates are genetically diverse. Ensure you test a large number of individual parasites to capture the full spectrum of susceptibility within a population [7].
  • Variable Conditions: Factors like parasite age, length, and the season of collection can significantly influence susceptibility. Document and control for these variables as much as possible [7].
  • Drug Preparation: Always use fresh drug solutions and ensure DMSO concentrations are consistent and low (e.g., 0.1% v/v) to avoid solvent toxicity [5].

References

FAQs & Troubleshooting Guide: TCBZ Resistance in Flukes

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary genetic mechanisms associated with TCBZ resistance?

Recent genomic studies on field isolates of Fasciola hepatica have identified several candidate loci and pathways linked to TCBZ resistance (TCBZ-R). The key finding is that resistance appears to have independent genetic origins in different parts of the world, meaning markers identified in one population may not apply to another [1].

The table below summarizes key genomic loci and pathways associated with TCBZ-R from a study of Peruvian flukes.

Genomic Region/Pathway Proposed Role in Resistance Key Findings & Research Implications
EGFR-PI3K-mTOR-S6K Pathway [1] Signaling pathway influencing cell survival, growth, and metabolism. Regions of high genetic differentiation (FST outliers) identified in TCBZ-R flukes. Suggests a role beyond classic tubulin binding.
Microtubule-Related Genes [1] Cytoskeletal structure; putative target of TCBZ. Transcript expression differences observed in microtubule-related genes between TCBZ-S and TCBZ-R flukes, both with and without drug exposure.
Polygenic Signature [1] Multiple genes contribute to the resistant phenotype. A small panel of 30 SNPs can differentiate TCBZ-S from TCBZ-R parasites with ≥75% accuracy. Highlights potential for genetic surveillance.
Independent Evolution [1] Resistance arises from different mutations in different populations. Resistance loci identified in Peru are distinct from a ~3.2 Mb locus associated with TCBZ-R in UK fluke populations.

In addition to the specific pathways above, other mechanisms have been proposed, though with varying levels of supporting evidence:

  • Altered Drug Metabolism/Transport: Enhanced activity of drug efflux pumps like P-glycoprotein (P-gp) and increased conversion of the active sulfoxide metabolite to the less active sulfone have been proposed as mechanisms [1]. However, associations with specific SNPs (e.g., T687G in P-gp) have not been consistently replicated across studies [1].
  • Tubulin Mutations: While the drug is thought to bind to β-tubulin, the search results indicate that the genetic basis of resistance is more complex and not solely attributable to a single tubulin mutation [1] [2].
Q2: How is TCBZ susceptibility and resistance phenotyped in the lab?

A common method for determining TCBZ susceptibility in adult flukes is an in vitro motility assay following exposure to TCBZ sulfoxide (TCBZ.SO), the active metabolite [1] [3].

Experimental Protocol: In Vitro Motility Assay for TCBZ Susceptibility

  • Principle: The assay measures the reduction or cessation of parasite motility as an indicator of drug-induced paralysis and death [3].
  • Sample Collection: Collect adult Fasciola hepatica from naturally infected livestock. To avoid oversampling clonemates, limit the number of parasites sequenced per host liver (e.g., a maximum of 5) [1].
  • Drug Exposure:
    • Prepare working solutions of TCBZ sulfoxide (TCBZ.SO).
    • Individually expose fully motile parasites to the drug in culture.
    • Titrate both drug concentration and exposure time to establish two key conditions [1]:
      • Susceptible (TCBZ-S) Conditions: A dose/time combination that results in approximately 20% non-viable parasites.
      • Resistant (TCBZ-R) Conditions: A dose/time combination that results in approximately 80% non-viable parasites.
  • Viability Scoring: After exposure, score parasite motility. A standardized motility score (e.g., on a scale of 0-3, where 0 is immotile and 3 is highly active) is used to classify parasites as viable or non-viable [3].
  • Classification: Parasites that remain viable under "resistant conditions" are classified as TCBZ-R, while those that die under "susceptible conditions" are classified as TCBZ-S [1].

This workflow for the motility assay can be visualized as follows:

G Start Start: Collect Adult Flukes A Confirm initial full motility Start->A B Expose to TCBZ.SO in culture A->B C Titrate: - Drug Concentration - Exposure Time B->C D Score post-exposure motility/viability C->D E Classify based on established conditions D->E F_Res Viable under Resistant Conditions E->F_Res F_Sus Non-viable under Susceptible Conditions E->F_Sus G_Res Classified: TCBZ-R F_Res->G_Res G_Sus Classified: TCBZ-S F_Sus->G_Sus

Q3: We are getting inconsistent results in our resistance assays. What factors could be causing this?

Inconsistencies in TCBZ susceptibility assays are a known challenge and can be attributed to biological and methodological factors identified in large-scale field studies.

Factor Impact on Susceptibility Results Troubleshooting Action
Geographic Origin [3] Significant differences in resistance prevalence between regions (e.g., Cusco vs. Cajamarca in Peru). Always use locally relevant, well-characterized control parasites in your assays. Be cautious comparing absolute results across geographic lines.
Seasonal Variation [3] Susceptibility patterns vary significantly by the month of parasite collection. Standardize the time of year for sample collection when possible, or account for season as a variable in your experimental design.
Parasite Morphometry [3] Resistance has been correlated with physical characteristics like fluke length. Record basic morphometric data (length, width) for all assayed parasites to check for correlations with your results.
Drug Formulation & Dosing [1] Underdosing and poor drug quality control can contribute to the emergence and inconsistent detection of resistance. Source pharmaceutical-grade TCBZ.SO for assays. Precisely validate drug concentrations and ensure solubility in culture media.
Defining Assay Conditions [1] Without standardized "susceptible" and "resistant" conditions, classification is arbitrary. Internally validate and titrate your assay conditions to define thresholds for TCBZ-S and TCBZ-R, as described in the protocol above.
Q4: Does TCBZ have efficacy against other flukes like Schistosoma mansoni?

No, TCBZ is not recommended for treating infections with *Schistosoma mansoni*. While early in vitro studies showed promise, subsequent in vivo and clinical evidence does not support its use [4] [5].

  • Mouse Model Evidence: TCBZ and its metabolites displayed only "weak and inconsistent schistosomicidal activities" in mice, with worm burden reductions of less than 36% and failing to significantly reduce egg loads. In contrast, praziquantel achieved 82-100% reductions [4].
  • Human Clinical Evidence: A study on patients co-infected with both Fasciola and S. mansoni treated with two doses of TCBZ showed a high cure rate for fascioliasis (96%) but a very low cure rate for schistosomiasis (32.7%). The study concluded that "TCBZ cannot be recommended for infection with S. mansoni alone" [5].

Key Takeaways for Researchers

  • Think Locally, Genetically: TCBZ resistance is not a single, globally uniform trait. Your research and surveillance strategies should account for the independent genetic origins of resistance in different geographic populations [1].
  • Phenotyping is Foundational: Robust, quantitative phenotyping methods like the standardized motility assay are critical for correctly classifying resistant and sensitive flukes and for validating genetic markers [1] [3].
  • Resistance is Multifactorial: The evidence points to a polygenic mechanism involving cellular signaling pathways and microtubule function, rather than a single gene mutation [1].

References

overcoming triclabendazole sulfoxide resistance methimazole

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Basis and Mechanism of Action

The proposed method does not involve a traditional signaling pathway but rather a pharmacological interaction. The core concept is that the flavin monooxygenase (FMO) system in the liver fluke Fasciola hepatica may contribute to triclabendazole (TCBZ) resistance by metabolizing the drug.

Methimazole (MTZ) is a known inhibitor of the FMO system. By pre-incubating resistant flukes with methimazole, this metabolic detoxification pathway is suppressed. This is hypothesized to increase the intracellular concentration of the active drug (TCBZ.SO), thereby "re-sensitizing" the resistant parasite to treatment [1] [2].

The diagram below illustrates this proposed workflow and logic.

G node1 Start: TCBZ-Resistant F. hepatica isolate node2 Pre-incubation with Methimazole (MTZ) node1->node2 node3 Inhibits Flavin Monooxygenase (FMO) node2->node3 node_p node2->node_p node5 Reduced Drug Metabolism/Detoxification node3->node5 node4 Incubation with Triclabendazole Sulfoxide (TCBZ.SO) node4->node5 node6 Increased Intracellular TCBZ.SO Concentration node5->node6 node7 Enhanced Tegumental Disruption & Damage node6->node7 node8 End: Potentiated Drug Effect node7->node8 node_p->node4

Detailed Experimental Protocol

The following table summarizes the key parameters from established in vitro studies on this topic [1] [2].

Parameter Details
TCBZ-Resistant Isolate Oberon isolate [1] [2]
TCBZ-Susceptible Isolate (Control) Cullompton isolate [1] [2]
Methimazole Pre-incubation 2 hours in methimazole (100 µM) [1] [2]

| Primary Drug Incubation | 22 hours in NCTC medium containing: • MTZ + NADPH (1 nM) + TCBZ.SO (15 µg/ml) [1] [2] | | Assessment Method | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to evaluate tegumental disruption [1] [2] |

Troubleshooting Common Experimental Issues

Here are some frequently encountered challenges and suggested solutions.

Question / Issue Possible Cause & Solution

| No potentiation effect is observed in the resistant isolate. | • Insufficient FMO inhibition: Verify methimazole concentration and pre-incubation time. Ensure fresh NADPH is added as a co-factor. • Alternative resistance mechanism: TCBZ resistance may be polygenic. The isolate might possess a dominant resistance mechanism (e.g., a specific genetic locus [3]) that is not dependent on FMO. | | The susceptible isolate is damaged, but the resistant one shows no change. | • This is the expected baseline. Resistant isolates inherently have lower drug susceptibility. The key result to look for is increased damage in the resistant isolate ONLY when MTZ is added to TCBZ.SO [1] [2]. | | How can I quantitatively measure the potentiation effect? | • Motility Scoring: Use a standardized motility scale to determine parasite viability before and after treatment [4]. • Morphometric Analysis: Quantify the surface area of tegumental disruption from electron micrographs. |

Frequently Asked Questions (FAQs)

Q1: What is the evidence that methimazole specifically overcomes resistance? A1: Studies show that co-incubation of a TCBZ-resistant isolate with MTZ and TCBZ.SO leads to more severe tegumental disruption (e.g., swelling of basal infolds, reduced secretory bodies) than TCBZ.SO alone. This potentiation effect was minimal in a TCBZ-susceptible isolate, indicating it specifically targets a resistance mechanism [1] [2].

Q2: Does this method work on all TCBZ-resistant field isolates? A2: Not necessarily. Resistance is complex and can involve multiple mechanisms. A large study of field isolates showed that susceptibility to TCBZ.SO varies significantly with geographic origin and other factors [4]. The methimazole potentiation effect likely depends on whether the FMO system is a key resistance mechanism in the specific isolate you are testing.

Q3: Has this approach been tested in vivo? A3: The search results provided are based on in vitro experiments. There is no data in the search results regarding the efficacy or safety of administering methimazole to live animals to overcome TCBZ resistance.

References

triclabendazole sulfoxide embryolethality preimplantation stage

Author: Smolecule Technical Support Team. Date: February 2026

Key Findings & Experimental Data

The core finding from the research is that TCBZ.SO exhibits a stage-dependent embryolethal effect, showing significant toxicity during the preimplantation stage but not during organogenesis [1] [2].

The table below summarizes the quantitative data on TCBZ.SO effects from the zebrafish embryo test (ZFET) and preimplantation rodent whole embryo culture (preWEC) [1]:

Assay Model Endpoint Measured TCBZ.SO Effect (LOAEC) Clinical Relevance (Cmax in Humans)
Zebrafish (ZFET) Embryolethality 10 µM [1] ~38.6 µM [1] [2]
Mouse (preWEC) Embryolethality 10 µM [1] ~38.6 µM [1] [2]
Rodent (postWEC) Dysmorphogenesis (Teratogenicity) No effects at concentrations up to 250x higher than those at which albendazole (positive control) showed effects [1] TCBZ concentrations ~1.16 µM [1]

Detailed Experimental Protocols

Here are the detailed methodologies for the key assays used in these studies.

Preimplantation Whole Embryo Culture (preWEC)

This protocol assesses compound effects on early mammalian embryos before implantation [1] [2].

  • Embryo Collection: Collect two-cell stage embryos from pregnant mice or rats.
  • Culture Conditions: Culture embryos in a suitable medium (e.g., M16) under mineral oil in a humidified incubator with 5% CO₂ at 37°C.
  • Dosing: Expose embryos to TCBZ.SO (or vehicle control) immediately after collection. A range of concentrations (e.g., 1-100 µM) should be tested to establish a dose-response.
  • Duration: Maintain exposure for the entire culture period (typically 96 hours, until the blastocyst stage).
  • Endpoint Assessment:
    • Primary Endpoint: Embryo survival, determined by morphological integrity.
    • Secondary Endpoints: Rate of development to the blastocyst stage, and blastocyst cell number (a measure of embryo health).
Zebrafish Embryo Test (ZFET)

The ZFET is a versatile model for rapid screening of developmental toxicity [1] [2].

  • Embryo Collection: Collect fertilized zebrafish eggs within a few hours post-fertilization (hpf).
  • Exposure: Place healthy, cleaving embryos (typically 4-8 cell stage) into multi-well plates containing embryo medium. Add TCBZ.SO directly to the medium. Include a vehicle control group.
  • Duration: Expose embryos for a defined period, typically 24-120 hpf. The critical window for the preimplantation-like effect should be determined.
  • Endpoint Assessment:
    • Lethality: Score coagulated eggs, missing somites, lack of heartbeat, and failure to hatch.
    • Sublethal Malformations: Record deformities such as pericardial edema, yolk sac edema, and tail malformations. For TCBZ.SO, significant malformations are not expected at the LOAEC for lethality.

Troubleshooting Common Experimental Issues

  • Unexpected High Background Lethality in Controls:
    • Cause: Poor embryo quality or suboptimal culture conditions.
    • Solution: Strictly select only healthy, morphologically normal embryos at the start of the experiment. Ensure all media, water, and equipment are sterile and of high quality. Consistently maintain temperature and pH.
  • Lack of Expected Embryolethal Effect:
    • Cause 1: Incorrect dosing solution preparation due to TCBZ.SO's limited solubility.
    • Solution: Prepare stock solutions in DMSO and ensure the final concentration of DMSO in the medium is low (e.g., ≤0.1%), with a vehicle control of the same DMSO concentration.
    • Cause 2: Testing at an inappropriate developmental stage.
    • Solution: Confirm you are exposing embryos during the very early cleavage stages (preimplantation equivalent), as the effect is highly stage-specific.
  • High Variability Between Replicates:
    • Cause: Inconsistent timing of embryo collection or dosing.
    • Solution: Synchronize embryo collections within a tight time window (e.g., ≤30 minutes) and ensure all treatments are administered at the same developmental stage.

Experimental Workflow & Drug Metabolism Pathways

The following diagram illustrates the overall experimental strategy for assessing the embryolethality of TCBZ.SO, integrating the various models and key findings.

cluster_assays In Vitro Embryotoxicity Testing cluster_findings Key Stage-Dependent Findings Start Triclabendazole (TCBZ) Administration Metabolism In Vivo Metabolism (Liver) Start->Metabolism TCBZ_SO Primary Metabolite Triclabendazole Sulfoxide (TCBZ.SO) Metabolism->TCBZ_SO Exposure Plasma Concentration ~38.6 µM (TCBZ.SO) ~1.16 µM (TCBZ) TCBZ_SO->Exposure ZFET Zebrafish Embryo Test (ZFET) Exposure->ZFET preWEC Preimplantation Whole Embryo Culture (preWEC) Exposure->preWEC postWEC Postimplantation Whole Embryo Culture (postWEC) Exposure->postWEC Preimplant High Embryolethality (LOAEC = 10 µM) ZFET->Preimplant Preimplantation Stage preWEC->Preimplant Preimplantation Stage Organogenesis No Teratogenic Effects at Clinically Relevant Doses postWEC->Organogenesis Organogenesis Stage

Key Takeaways for Researchers

  • Stage-Specific Risk: The main risk of TCBZ.SO is embryolethality, not teratogenicity, and it is highly specific to the preimplantation stage of development [1] [2].
  • Clinical Relevance: The concentrations at which this effect is observed in vitro (LOAEC of 10 µM) are lower than the peak plasma concentration (Cmax ~38.6 µM) measured in humans after a standard therapeutic dose (10 mg/kg) [1]. This suggests a potential risk if exposure occurs during the very early stages of pregnancy.
  • Model Selection: Use the preWEC or very early exposure in ZFET to specifically investigate this embryolethal effect. The postWEC model is suitable for ruling out teratogenic effects during organogenesis.

References

triclabendazole sulfoxide side effects abdominal pain

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the suspected cause of abdominal pain in patients taking triclabendazole? The abdominal pain is thought to be a result of biliary colic, which occurs as the parasitic flukes are dying and being expelled from the bile ducts [1].

  • Q2: As a researcher, should I be concerned about the embryotoxic potential of triclabendazole sulfoxide? Yes, this is a critical consideration for developmental toxicity studies. In vitro studies indicate that while triclabendazole itself has low teratogenic potential, its primary metabolite, This compound, exhibits high embryotoxic capacity during the preimplantation stage in rodent and zebrafish embryos [2]. The maximum concentration of this compound in human plasma after a standard 10 mg/kg dose can reach 38.6 μM, a level shown to be effective in these models [2].

  • Q3: Are there geographic variations in how parasites respond to triclabendazole? Yes, the susceptibility of Fasciola hepatica to this compound can vary significantly. Studies of field isolates have found that resistance is associated with geographic location, season, and the morphometry of the fluke itself [3]. Furthermore, genetic evidence suggests that resistance has evolved independently in different regions, such as Peru and the UK, meaning the underlying genetic markers may not be the same everywhere [4].

Experimental Protocols & Troubleshooting

For researchers characterizing drug effects or resistance, here are key methodological considerations.

Protocol: Assessing Drug Susceptibility in Field Isolates

This protocol is adapted from studies that classified parasites as Triclabendazole-Sensitive (TCBZ-S) or Resistant (TCBZ-R) through in vitro exposure [4] [3].

  • Sample Collection: Collect adult Fasciola hepatica from naturally infected livestock. To avoid oversampling clonemates, limit the number of parasites sequenced per liver to a maximum of five [4].
  • Motility Assay:
    • Preparation: Isolate fully motile parasites.
    • Titration: Titrate the concentration of this compound (TCBZ.SO) and the exposure time to establish two conditions:
      • Susceptible Conditions: A dose that results in approximately 20% non-viable parasites.
      • Resistant Conditions: A dose that results in approximately 80% non-viable parasites [3].
    • Exposure & Classification: Expose parasites to the established conditions. A motility score is used to determine viability post-exposure, allowing for classification as susceptible or resistant [3].
  • Troubleshooting Tip: If you cannot achieve a clear distinction between susceptible and resistant populations, re-evaluate your drug titration. The susceptibility phenotype is complex and can be influenced by the parasite's geographic origin and the season of collection [3].
Protocol: Investigating Genetic Markers of Resistance

For genomic studies, follow this workflow to identify loci associated with resistance.

  • Sample Selection: Whole-genome sequence parasites from the extreme ends of the susceptibility distribution (highly sensitive vs. highly resistant) [4].
  • Sequencing and SNP Analysis:
    • Sequence the genomes to a high coverage (e.g., 11.6x mean coverage). Identify single nucleotide polymorphisms (SNPs) across all samples [4].
    • Perform a genome-wide selection signature analysis. This involves calculating genetic differentiation (FST) between your TCBZ-S and TCBZ-R groups to identify outlier loci under selection [4].
    • Investigate these outlier regions for candidate genes. Recent studies have identified candidates involved in the EGFR-PI3K-mTOR-S6K pathway and microtubule function [4].
  • Troubleshooting Tip: Ensure your sample population is not genetically structured, as this can confound the analysis. Use identity-by-state (IBS) distance analysis to confirm that TCBZ-S and TCBZ-R flukes are from a local interbreeding population [4].

Quantitative Data Summary

The table below summarizes key quantitative findings from recent research to aid in experimental design and data interpretation.

Parameter Findings Significance for Researchers
In Vitro Embryotoxicity (preimplantation) TCBZ-SO LOAEC = 10 µM [2] Suggests a threshold for toxicity studies in early embryonic development.
Human Plasma Concentration TCBZ-SO Cmax ≈ 38.6 µM; TCBZ Cmax ≈ 1.16 µM [2] Provides clinically relevant concentration targets for in vitro efficacy and toxicity assays.
Genetic Analysis 30 SNPs can differentiate TCBZ-S/R with ≥75% accuracy [4] Highlights the potential for developing a genetic diagnostic panel for resistance.
Population Genetics Peruvian & UK TCBZ-R have distinct genetic signatures [4] Indicates resistance has multiple origins; surveillance must be population-specific.

Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways involved in resistance and the experimental workflow for genetic analysis, based on the search results.

resistance_pathway Proposed TCBZ Resistance Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates mTOR mTOR PI3K->mTOR Activates S6K S6K mTOR->S6K Activates Microtubule Microtubule S6K->Microtubule Alters Function

Proposed TCBZ Resistance Pathway. This diagram summarizes the EGFR-PI3K-mTOR-S6K signaling pathway, with genes identified as being under selection in resistant parasites. Altered microtubule function is a hypothesized final effector of resistance [4].

Genetic Analysis of TCBZ Resistance. This workflow outlines the process for identifying genetic markers of triclabendazole resistance, from parasite collection to pathway analysis [4] [3].

Key Takeaways for Researchers

  • Focus on the Metabolite: For toxicity and efficacy studies, This compound is the most relevant compound to test, as it is the primary active metabolite found in plasma [2].
  • Account for Geographic Variation: Be aware that the genetic basis of resistance is not universal. Experimental findings and diagnostic markers developed in one geographic region may not apply to another [4].
  • Standardize Phenotyping: The accuracy of any genomic or transcriptomic study hinges on a reliable and consistently applied phenotype (sensitive vs. resistant), which is best achieved through careful in vitro motility assay titration [3].

References

triclabendazole sulfoxide sulfone metabolite overproduction resistance

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Resistance

The overproduction of the sulfone metabolite is a recognized mechanism of TCBZ resistance in Fasciola hepatica. This process reduces the efficacy of the treatment by depleting the more active forms of the drug.

  • Key Metabolic Pathway: Triclabendazole (TCBZ) is metabolized in the host liver into its active sulfoxide metabolite (TCBZ.SO). TCBZ.SO is further metabolized into the sulfone metabolite (TCBZ.SO2), which is considered less active [1] [2].
  • Resistance Mechanism: Comparative studies on TCBZ-susceptible and TCBZ-resistant flukes have shown that resistant flukes metabolize TCBZ.SO to TCBZ.SO2 approximately 20% more efficiently than susceptible flukes [3]. This enhanced conversion acts as a detoxification pathway, reducing the amount of the more potent TCBZ.SO available to act on the parasite [3] [4].
  • Contribution of Extracellular Vesicles (EVs): Recent research suggests that Fasciola hepatica may also use extracellular vesicles (EVs) to sequester and remove TCBZ and its metabolites from the parasite's microenvironment. Flukes exposed to TCBZ and its metabolites produced at least five times greater EV concentrations than controls, and these EVs contained TCBZ and TCBZ.SO [2]. This represents a potential complementary resistance mechanism.

The relationship between these components in the resistance phenotype can be visualized as follows:

G TCBZ Triclabendazole (TCBZ) TCBZ_SO Sulfoxide Metabolite (TCBZ.SO) More Active TCBZ->TCBZ_SO Host Metabolism (CYP1A2, FMO) TCBZ_SO2 Sulfone Metabolite (TCBZ.SO2) Less Active TCBZ_SO->TCBZ_SO2 Fluke Metabolism (Enhanced in Resistant Strains) EVs Extracellular Vesicle Sequestration TCBZ_SO->EVs Increased EV Production Resistance Resistance Phenotype TCBZ_SO2->Resistance EVs->Resistance

Experimental Detection & Protocols

To investigate this resistance mechanism in the lab, you can use the following in vitro protocol to assess the susceptibility of fluke isolates.

In Vitro Drug Exposure and Motility Assay

This method uses parasite motility as a key indicator of viability after exposure to TCBZ metabolites [4].

  • Step 1: Parasite Collection and Preparation

    • Collect adult Fasciola hepatica from naturally infected livers (e.g., from an abattoir) [2].
    • Thoroughly wash the flukes in warm phosphate-buffered saline (PBS, pH 7.4) to remove host debris [2].
    • Select intact, fully motile flukes for the assay. You may optionally measure and record fluke length, as this morphometric data has been associated with susceptibility variations [4].
  • Step 2: In Vitro Culture and Drug Exposure

    • Culture flukes in groups (e.g., 10 flukes per replicate) in a suitable medium such as Dulbecco’s Modified Eagle Medium (DMEM), supplemented with calcium acetate, magnesium sulfate, glucose, and gentamycin [2].
    • Prepare a stock solution of TCBZ sulfoxide (TCBZ.SO) in Dimethyl Sulfoxide (DMSO). The final DMSO concentration in the culture medium should not exceed 0.1% (v/v) [2].
    • Expose the flukes to a defined concentration of TCBZ.SO. The exact concentration may need titration. One approach is to expose a large sample of flukes to different conditions (e.g., 12h and 24h exposures) to identify thresholds that yield 20% (susceptible) and 80% (resistant) non-viable parasites [4].
    • Incubate the flukes with the drug at 37°C for a set period (e.g., 5 to 24 hours) [4] [2].
  • Step 3: Viability Assessment

    • After incubation, assess fluke viability based on a standardized motility score.
    • Score motility visually (e.g., on a scale of 0 to 3, where 3 is full, normal motility and 0 is no movement) [4].
    • Flukes with a motility score of 0 are classified as non-viable. The percentage of non-viable flukes in the sample is then calculated.
  • Step 4: Metabolic Analysis (HPLC)

    • To directly confirm metabolite conversion, you can analyze the culture media or fluke homogenates after exposure.
    • Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the levels of TCBZ.SO and TCBZ.SO2, monitoring the conversion of the sulfoxide to the sulfone [3] [5].

The workflow for this experiment is outlined below:

G Start Collect Adult F. hepatica A Wash and Select Motile Flukes Start->A B Culture in Medium A->B C Expose to TCBZ.SO (e.g., 12h, 24h) B->C D Assess Motility and Viability C->D E Analyze Metabolites via HPLC D->E End Classify as Susceptible or Resistant E->End

Data Interpretation & Factors

When analyzing your results, consider the following quantitative findings and biological factors that influence susceptibility.

Table 1: Key Findings on TCBZ Sulfone Overproduction
Aspect Key Finding Experimental Context / Notes
Metabolic Rate Resistant flukes show ~20% greater conversion of TCBZ.SO to TCBZ.SO2 [3] In vitro exposure of adult flukes to TCBZ.SO; measured by HPLC.
Metabolite Accumulation in Flukes TCBZ.SO2 is the main analyte accumulated within adult flukes in vivo, reaching peak concentrations of up to 13.9 μg/g [5] Flukes recovered from sheep treated with TCBZ (10 mg/kg).
EV Sequestration Flukes exposed to TCBZ & metabolites produce ≥5x greater EV concentrations; EVs contain TCBZ & TCBZ.SO [2] In vitro culture with lethal/sub-lethal TCBZ doses (15-50 μg/ml).
Factors Influencing Resistance Profiles
  • Geographical Variation: The prevalence of resistant flukes can vary significantly between regions, as demonstrated by studies in Peru [4].
  • Seasonal and Temporal Fluctuations: Resistance rates may fluctuate with the month of the year and between different years, indicating dynamic environmental or parasitic factors [4].
  • Parasite Morphometry: The size of the fluke (length) has been identified as a factor associated with diverging susceptibility to TCBZ.SO [4].

Research Solutions & Synergistic Combinations

Exploring drug combinations is a promising strategy to overcome resistance and enhance the efficacy of TCBZ.

  • Combination Therapy: Research in rodent models has investigated combining TCBZ with other agents.
    • Synergistic Effects: Combining TCBZ (2.5 mg/kg) with artemisinins (artesunate or artemether) showed a synergistic effect, leading to a greater reduction in the adult worm burden than monotherapy [6].
    • Antagonistic Effects: Caution is needed, as the study also found that a lower dose of TCBZ (1.25 mg/kg) combined with artemisinins could have an antagonistic effect, reducing efficacy. This highlights the importance of optimizing combination doses [6].
  • Alternative Drugs: For the treatment of paragonimiasis (an off-label use for TCBZ), praziquantel is generally considered the drug of choice [1].

References

triclabendazole sulfoxide purity optimization sulfone contamination

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Managing Sulfone Contamination

The following table addresses common issues and solutions related to sulfone contamination during the synthesis and handling of triclabendazole sulfoxide.

Problem Root Cause Solution Preventive Measures
High Sulfone Levels in Final Product Over-oxidation of this compound during synthesis [1] [2] Precisely control oxidation reaction conditions (time, temperature, oxidant concentration) [1] [2] Use lower concentration (5-30%) hydrogen peroxide; strictly maintain low temp (5-25°C) and short reaction time (0.5-5 h) [1] [2]
Insufficient Purity (<99%) Incomplete reaction or presence of process-related impurities Implement robust purification (e.g., recrystallization) and in-process controls [1] [2] Optimize reaction steps from the starting material to avoid sensitive/high-cost intermediates [1] [2]
Inconsistent Analytical Results Inadequate chromatographic separation of sulfoxide and sulfone Re-validate HPLC method to ensure baseline separation [3] [4] Use a dedicated C18 column and a mobile phase of acetonitrile/ammonium acetate buffer [3]

Analytical Methods for Detection and Quantification

Accurate monitoring of this compound purity and sulfone contamination requires reliable analytical methods. Here are detailed protocols for two common techniques.

HPLC-UV Method for Simultaneous Determination

This method, adapted from published research, is effective for quantifying triclabendazole, its sulfoxide, and sulfone metabolites in various matrices [3].

  • Sample Preparation:
    • Homogenize the sample with anhydrous sodium sulfate and acetonitrile.
    • Centrifuge the mixture and isolate the supernatant.
    • Rinse the supernatant with n-hexane saturated with acetonitrile and evaporate to dryness.
    • Redissolve the residue in 0.1 M potassium dihydrogenphosphate and 0.1 M sodium hydrogencarbonate.
    • Perform a final clean-up using a Bond Elut C18 solid-phase extraction (SPE) cartridge [3].
  • HPLC Conditions:
    • Column: Capcell Pak C18 UG 120 (5 µm, 150 mm x 4.6 mm I.D.) or equivalent [3].
    • Mobile Phase: Acetonitrile / 0.05 M Ammonium Acetate (50:50, v/v) [3].
    • Flow Rate: 0.8 mL/min [3].
    • Column Temperature: 40 °C [3].
    • Detection: UV at 295 nm [3].
    • Injection Volume: Typically 10-20 µL.
LC-MS/MS Method for Higher Sensitivity

For lower detection limits and confirmatory analysis, LC-MS/MS is the preferred technique [5].

  • Sample Preparation:
    • Extract analytes using acetonitrile.
    • Purify the extract using an enhanced matrix removal (EMR) cartridge to reduce matrix interference [5].
  • LC-MS/MS Conditions:
    • Column: BEH Shield RP18 column or equivalent [5].
    • Ionization Mode: Positive-mode electrospray ionization (ESI+) [5].
    • Detection: Multiple Reaction Monitoring (MRM).
    • Performance: This method can achieve a limit of quantification (LOQ) of 0.5 µg/kg for this compound and its sulfone metabolite in complex matrices like muscle tissue [5].

Experimental Protocols for Key Experiments

Protocol 1: Synthesis of this compound with Controlled Oxidation

This protocol is designed to maximize the yield of this compound while minimizing the formation of the sulfone impurity [1] [2].

  • Reaction Setup: Generate triclabendazole as an intermediate according to established synthetic routes [1] [2].
  • Acidification: After the methylation step to form triclabendazole, adjust the reaction mixture to a pH of 3–4 using dilute sulfuric acid [1] [2].
  • Controlled Oxidation: Slowly add a 5–30% solution of hydrogen peroxide (H₂O₂) to the acidified mixture.
  • Critical Parameter Control:
    • Maintain the reaction temperature between 5–25°C.
    • Control the reaction time between 0.5 to 5 hours.
    • Monitor the reaction closely by HPLC to prevent over-oxidation to the sulfone.
  • Isolation: The product, this compound, will precipitate out of the reaction mixture and can be isolated by filtration [1] [2]. This method can yield a product with >99% purity and sulfone content <0.1% [1] [2].
Protocol 2: Method Validation for Impurity Quantification

For any analytical method used in a quality control setting, validation is essential. The following parameters should be assessed, in line with ICH guidelines [6].

  • Specificity: Demonstrate that the method can unequivocally separate and quantify this compound, sulfone, and any other potential impurities [3] [4].
  • Linearity: Prepare and analyze standard solutions at a minimum of 5 concentration levels. The method should demonstrate a correlation coefficient (r) of ≥ 0.999 [6] [4].
  • Accuracy (Recovery): Spike blank matrices with known quantities of analytes. Average recoveries should be within 90–105% [5].
  • Precision: Determine both intra-day and inter-day precision, expressed as the relative standard deviation (RSD), which should be ≤ 15% (or more stringent, e.g., ≤ 8.4% as shown in one study) [5].
  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ). For example, an LOD of 0.1 µg/mL and an LOQ of 0.5 µg/kg have been reported for relevant methods [6] [5].

The workflow below summarizes the key stages for managing sulfone contamination, from synthesis to final quality control.

Start Start: Purity Optimization Synth Controlled Synthesis Start->Synth Monitor In-Process Monitoring Synth->Monitor Analyze Analytical Testing Monitor->Analyze Decision Sulfone < 0.1%? Analyze->Decision Pass QC Pass Decision->Pass Yes Fail Troubleshoot Decision->Fail No Table Refer to Troubleshooting Table Fail->Table Table->Synth

Key Takeaways for Your Technical Center

  • Primary Challenge: The main purity issue is the over-oxidation of this compound to triclabendazole sulfone, which must be meticulously controlled during the final synthesis step [1] [2].
  • Analytical Cornerstone: HPLC with UV or MS detection is the standard for monitoring. Method validation is critical, paying close attention to the baseline separation of the sulfoxide and sulfone peaks [3] [5] [4].
  • Optimal Control Strategy: A successful strategy combines precise control of oxidation parameters (low temperature, dilute peroxide, short time) with a validated, stability-indicating analytical method to ensure the final product meets the stringent purity standard of >99% with minimal sulfone contamination [1] [3] [2].

References

triclabendazole sulfoxide combination therapy nitazoxanide

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Assessment of Combination Therapy

The table below summarizes key clinical and experimental findings on the use of triclabendazole with nitazoxanide.

Context Reported Efficacy Key Findings & Evidence Level
Human Fascioliasis (Case Series) [1] Limited Efficacy Case series of patients with triclabendazole-resistant fascioliasis. Most patients continued passing Fasciola eggs even after combination therapy, suggesting it may not overcome established resistance [1].
Human Fascioliasis (Prospective Study) [2] Partial Efficacy Study evaluated NTZ after TCBZ failure. NTZ alone showed 36.6% efficacy; patients not cured by NTZ were successfully treated with additional TCBZ courses, not the combination [2].
Murine Cystic Echinococcosis [3] Enhanced Efficacy (Preclinical) Preclinical mouse model of a different parasitic infection (Echinococcus granulosus). FLBZ+NTZ combination increased plasma exposure of FLBZ metabolites and showed better efficacy than FLBZ alone [3].

Proposed Experimental Protocol for Efficacy Assessment

The following workflow outlines a standard in vivo protocol for assessing drug efficacy against fascioliasis, which can be adapted for combination therapy studies [4] [1].

workflow cluster_phase1 Pre-Treatment cluster_phase2 Intervention & Analysis A 1. Establish Animal Model B 2. Infect & Randomize A->B C 3. Administer Treatment D 4. Assess Outcome C->D C1 Treatment Groups: - TCBZ monotherapy - NTZ monotherapy - TCBZ+NTZ combination - Untreated control C->C1 E 5. Analyze Data D->E D1 Primary Endpoint: Parasitologic Cure (Absence of eggs in stool) D->D1 D2 Secondary Endpoints: - Egg reduction rate (ERR) - Clinical symptom resolution - Plasma drug levels (PK) D->D2

Key Methodological Details:

  • Parasitologic Cure Assessment: The gold standard is the absence of Fasciola eggs in stool samples, typically evaluated using multiple tests (e.g., Kato-Katz, Lumbreras rapid sedimentation) on several consecutive stool specimens [4] [1].
  • Egg Reduction Rate (ERR) Calculation: This quantitative measure is calculated as: ERR = [(Geometric mean pre-treatment egg count - Geometric mean post-treatment egg count) / Geometric mean pre-treatment egg count] * 100 [4].
  • Pharmacokinetic (PK) Evaluation: As seen in preclinical models, monitor plasma levels of parent drugs and their metabolites (e.g., triclabendazole-sulfoxide) to identify potential interactions that could explain efficacy changes [3].

Mechanisms of Action & Potential Interactions

Understanding the distinct mechanisms of each drug is crucial for hypothesizing how a combination might work.

mechanism cluster_tcbz TCBZ Mechanism cluster_ntz NTZ Mechanism TCBZ Triclabendazole (TCBZ) A1 Binds to fluke-specific β-tubulin TCBZ->A1 NTZ Nitazoxanide (NTZ) B1 Inhibits pyruvate:ferredoxin oxidoreductase (PFOR) NTZ->B1 A2 Disrupts microtubule formation A1->A2 A3 Tegument disruption A2->A3 PK Potential Interaction: PK study in mice showed combined NTZ increased plasma exposure of another benzimidazole A2->PK B2 Disrupts anaerobic energy metabolism B1->B2 B1->PK

Troubleshooting Common Research Scenarios:

  • Scenario: Inconsistent efficacy results in an animal model.
    • Check: The genetic background and susceptibility of the parasite strain used. Field isolates of Fasciola with suspected TCBZ resistance should be characterized [4] [1].
  • Scenario: No observed potentiation in combination therapy.
    • Investigate: Pharmacokinetic interactions. Preclinical data for a related fluke showed nitazoxanide altered the plasma pharmacokinetics of flubendazole, enhancing its efficacy. Conduct PK studies to see if NTZ similarly affects TCBZ metabolite levels [3].

Key Takeaways for Researchers

  • A Promising but Unproven Approach: The combination of TCBZ and NTZ is not a standard regimen. Current evidence does not strongly support its routine use against TCBZ-resistant fascioliasis, but it remains an area of investigation [2] [1].
  • Critical Design Factors: A well-designed experiment must use a characterized parasite isolate, include appropriate control groups, and employ robust endpoints like parasitologic cure assessed by multiple stool exams [4].
  • Look Beyond Efficacy: To understand the mechanism behind success or failure, integrate pharmacokinetic analysis to determine if nitazoxanide alters the metabolic profile and bioavailability of triclabendazole [3].

References

triclabendazole sulfoxide tegumental disruption enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting FAQ for Tegumental Disruption Experiments

Here are answers to some common, specific questions researchers might have:

Q: How can I enhance tegumental disruption in a TCBZ-resistant F. hepatica isolate? A: Co-incubate the parasites with Methimazole (MTZ) and TCBZ.SO.

  • Mechanism: MTZ is an inhibitor of the fluke's Flavin Monooxygenase (FMO) system. Inhibiting this system prevents the metabolism of TCBZ.SO into a less active sulfone, thereby potentiating the effect of the active sulfoxide metabolite [1].
  • Evidence: In a TCBZ-resistant isolate (Oberon), incubation with MTZ + NADPH + TCBZ.SO led to more severe ultrastructural damage than TCBZ.SO alone. Observed effects included severe swelling of the basal infolds, accumulation of mucopolysaccharide masses in the syncytium, and a reduction in secretory bodies. The synthesis of these bodies in the tegumental cells was also severely affected [1].

Q: What is the primary route and timeline of TCBZ and TCBZ.SO uptake into F. hepatica? A: Research indicates an early tegumental route.

  • Initial Uptake (20 min): Both TCBZ and TCBZ.SO are initially detected in the tegument [2].
  • Spreading (4 h): The drug spreads throughout the parasite's body [2].
  • Wide Distribution (12 h): After 12 hours, the drug is evenly distributed in most tissues, which coincides with a strong reduction in parasite vitality [2].

Summary of Quantitative Data

The table below summarizes key experimental findings from the literature to aid in experimental design and comparison.

Isolate / Context Treatment (Concentration) Key Tegumental Effects (by TEM/SEM) Potentiation Agent & Effect Citation
TCBZ-Resistant (Oberon) TCBZ.SO (15 µg/ml) Limited disruption on its own Methimazole (100 µM); severe potentiation: swelling of basal infolds, reduced secretory bodies [1]
TCBZ-Susceptible (Cullompton) TCBZ.SO (15 µg/ml) Significant disruption Methimazole (100 µM); limited potentiation observed [1]
F. gigantica (Egypt) TCBZ (50 & 100 µg/ml) Swelling, mild furrowing, moderately damaged spines (by SEM) Not tested [3]
F. hepatica (Italian strain) TCBZ (100 µM) Distributed in tegument within 20 min; widespread after 12h (by MALDI-MSI) Not tested [2]

Detailed Experimental Protocol

Here is a detailed methodology for the key experiment demonstrating potentiation by methimazole, based on the research by [1].

Objective: To investigate the potentiation of TCBZ.SO-induced tegumental disruption using methimazole in TCBZ-resistant Fasciola hepatica.

Materials:

  • Parasites: TCBZ-resistant (e.g., Oberon) and TCBZ-susceptible (e.g., Cullompton) isolates of Fasciola hepatica adult flukes.
  • Drugs & Reagents:
    • Triclabendazole sulfoxide (TCBZ.SO)
    • Methimazole (MTZ)
    • Nicotinamide adenine dinucleotide phosphate (NADPH)
    • NCTC medium
  • Equipment: Transmission Electron Microscope (TEM).

Procedure:

  • Pre-incubation: Pre-incubate live flukes for 2 hours in NCTC medium containing 100 µM Methimazole [1].
  • Main Incubation: Transfer the flukes to a fresh medium for a further 22-hour incubation under one of the following conditions:
    • Control 1: MTZ only.
    • Control 2: MTZ + NADPH (1 nM).
    • Test Group 1: MTZ + NADPH + TCBZ (15 µg/ml).
    • Test Group 2: MTZ + NADPH + TCBZ.SO (15 µg/ml) [1].
  • Sample Preparation: After incubation, wash the flukes and process them for histological analysis using standard protocols for Transmission Electron Microscopy (TEM) [1].
  • Assessment: Assess tegumental ultrastructure using TEM. Key features to examine include:
    • Integrity of the syncytial layer
    • Swelling of basal infolds
    • Accumulation of mucopolysaccharide masses
    • Number and integrity of secretory bodies [1].

Signaling Pathways & Workflows

The following diagrams illustrate the proposed mechanism of action and experimental workflow based on the gathered research.

G TCBZ Triclabendazole (TCBZ) TCBZ_SO This compound (Active Metabolite, TCBZ.SO) TCBZ->TCBZ_SO  Metabolism TCBZ_Sulfone Triclabendazole Sulfone (Less Active Metabolite) TCBZ_SO->TCBZ_Sulfone  FMO-mediated Disruption Tegumental Disruption TCBZ_SO->Disruption FMO Flavin Monooxygenase (FMO) FMO->TCBZ_Sulfone MTZ Methimazole (MTZ) (FMO Inhibitor) MTZ->FMO  Inhibits

G Start Start: Obtain F. hepatica flukes (Resistant & Susceptible isolates) PreIncubate Pre-incubation 2 hours with Methimazole (100 µM) Start->PreIncubate MainIncubate Main Incubation 22 hours with: - MTZ + NADPH + TCBZ.SO (15 µg/ml) - Or other test/control groups PreIncubate->MainIncubate Process Sample Processing Wash and fix flukes for TEM analysis MainIncubate->Process Analyze TEM Assessment Evaluate tegument ultrastructure: - Basal infolds - Secretory bodies - Mucopolysaccharides Process->Analyze End Analyze Results Analyze->End

Important Technical Notes

  • Resistance Mechanisms: Emerging genomic evidence suggests that triclabendazole resistance can have independent origins in different geographical populations, with distinct genetic signatures (e.g., different in Peru vs. the UK) [4]. This implies that the effectiveness of potentiation strategies might vary depending on the local resistance profile.
  • Alternative Techniques: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful, label-free technique for directly visualizing the spatial distribution and accumulation of drugs like TCBZ and TCBZ.SO within parasite tissues over time [2]. This can provide direct evidence for uptake routes.

References

triclabendazole sulfoxide versus albendazole sulfoxide embryotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Embryotoxicity at a Glance

The table below summarizes the key experimental findings for a direct comparison.

Feature Triclabendazole Sulfoxide (TCBZSO) Albendazole Sulfoxide (ABZSO)
Teratogenic Potential (Organogenesis) No teratogenic potential observed in vitro [1] [2] Considered the proximate teratogen in vivo; causes dysmorphogenic effects in vitro [3]
Embryolethal Potential (Preimplantation) High; strong, dose-dependent embryolethality in rodent and zebrafish embryos [1] [2] Conflicting data; one study showed no significant effect in mouse preimplantation embryos, while others report toxicity at higher concentrations [4] [3]
Relative Potency Less potent teratogen than Albendazole; TCBZ was 10-250x less potent than ABZ in inducing dysmorphogenic effects [1] [2] Less potent than the parent compound Albendazole (ABZ) in vitro, but its higher systemic concentration drives in vivo effects [3] [5]
Relevant Concentrations Peak plasma concentration (~38.6 µM) after a 10 mg/kg human dose is within the embryotoxic range observed in vitro [1] [2] Effective concentrations for teratogenic effects in vitro are around 10-13 µM [3]
Postulated Primary Mechanism Embryolethality during preimplantation development [2] Inhibition of microtubule polymerization, disrupting cell division and leading to mitotic arrest [6] [5]

Detailed Experimental Protocols and Data

Understanding the methodologies behind the data is crucial for interpretation.

Postimplantation Whole Embryo Culture (PostWEC)
  • Objective: To assess the teratogenic potential of compounds during the critical period of organogenesis.
  • Protocol: Rat embryos are explanted at gestational day 9.5-10 and cultured for 24-48 hours in the presence of the test compound. Embryos are assessed for growth (yolk sac diameter, crown-rump length, somite number) and morphological scores across multiple domains [2] [3].
  • Key Findings for ABZSO: In the rat WEC, ABZSO induced dysmorphogenic effects with half-maximal effective concentrations around 10-13 µM [3].
  • Key Findings for TCBZSO: TCBZ showed no teratogenic effects in the postWEC and was between 10 and 250 times less potent than albendazole in this assay [1] [2].
Preimplantation Whole Embryo Culture (PreWEC)
  • Objective: To evaluate embryotoxicity during the early stages of development, from zygote to blastocyst.
  • Protocol: Rodent two-cell embryos are collected and cultured for up to 5 days in vitro, encompassing the preimplantation period. Outcomes measured include the rate of development to the blastocyst stage and embryo cell number [2].
  • Key Findings for TCBZSO: Both TCBZ and TCBZSO induced a dose-dependent embryolethal effect after only 24 hours of exposure, with the lowest observed adverse effect concentrations (LOAEC) at 10 µM [1] [2].
  • Key Findings for ABZSO: A study administering ABZSO (200 mg/kg) to pregnant CF1 mice on days 1-3 found no significant effect on the number or morphological quality of embryos collected at day 4 [4].
Zebrafish Embryo Test (ZFET)
  • Objective: A versatile model to screen for developmental toxicity in a non-mammalian vertebrate.
  • Protocol: Zebrafish embryos are exposed to test compounds from 1 to 144 hours post-fertilization (hpf). Endpoints include embryo lethality, hatching rate, and the presence of malformations [1] [7].
  • Key Findings for ABZSO: In zebrafish, the parent compound ABZ caused malformations and lethality from 0.3 µM, while its metabolites (ABZSO, albendazole sulfone, and albendazole-2-aminosulfone) did not display developmental toxicity at any tested concentration [7].
  • Key Findings for TCBZSO: TCBZSO demonstrated embryolethality in zebrafish, consistent with findings in the mammalian preWEC model [1].

Mechanisms and Metabolic Pathways

The following diagram illustrates the metabolic pathways and the stage-specific embryotoxicity of these sulfoxide metabolites.

G ParentCompounds Parent Compounds (Albendazole, Triclabendazole) SulfoxideMetabolites Sulfoxide Metabolites (ABZSO, TCBZSO) ParentCompounds->SulfoxideMetabolites First-pass Hepatic Metabolism Preimplantation Preimplantation Stage (High Embryolethality) SulfoxideMetabolites->Preimplantation Primary Risk for Both Organogenesis Organogenesis Stage SulfoxideMetabolites->Organogenesis Teratogenic Teratogenic Effects (ABZSO) Organogenesis->Teratogenic NonTeratogenic Non-Teratogenic (TCBZSO) Organogenesis->NonTeratogenic

The diagram highlights that while both sulfoxide metabolites pose a risk during the preimplantation stage, their effects diverge significantly during organogenesis.

Key Implications for Research and Development

  • Risk Assessment for Triclabendazole: The primary concern is exposure during the very early stages of pregnancy. While TCBZSO appears to be a lower teratogenic risk than albendazole during organogenesis, its high embryolethal potential at clinically achieved concentrations warrants caution [1] [2].
  • Context for Albendazole Sulfoxide: The embryotoxicity of ABZSO is more pronounced during organogenesis than preimplantation. Its role as the primary teratogenic agent in vivo, despite ABZ being more potent in vitro, underscores the importance of considering pharmacokinetics in risk assessment [3] [8].
  • Model-Dependent Outcomes: The conflicting data on ABZSO in preimplantation models highlights how results can vary with the experimental system. The mouse in vivo study [4] showed no effect, while other in vitro models did. This necessitates using multiple, complementary models for a complete toxicological profile.

References

triclabendazole sulfoxide TEM assessment tegumental disruption

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Tegumental Disruption of TCBZ Sulfoxide

The following table summarizes key experimental findings from TEM assessments, comparing the effects on TCBZ-susceptible and TCBZ-resistant isolates of Fasciola hepatica.

Fluke Isolate / Condition Drug Treatment (In vitro) Key Tegumental Disruption Observed via TEM Experimental Context
Cullompton (TCBZ-susceptible) TCBZ or TCBZ.SO (15 μg/ml) Greater disruption than resistant isolate [1]. 22h incubation in NCTC medium [1].
Oberon (TCBZ-resistant) TCBZ or TCBZ.SO (15 μg/ml) Limited disruption compared to susceptible isolate [1]. 22h incubation in NCTC medium [1].
Oberon (TCBZ-resistant) MTZ + NADPH + TCBZ.SO (15 μg/ml) Severe swelling of basal infolds; mucopolysaccharide masses in syncytium; reduced secretory bodies; synthesis in tegumental cells severely affected [1]. 2h pre-incubation with Methimazole (MTZ, 100 μM) followed by 22h drug incubation [1].
Field Isolates (Peru) TCBZ.SO (Various concentrations & times) Associated with geographic region, season, and fluke length (longer flukes showed higher resistance) [2]. In vitro exposure of 3348 field parasites; motility score used for viability [2].
Adult *F. hepatica* TCBZ.SO (50 μg/ml) Tegument appeared extremely abnormal; accumulation of secretory bodies; complete sloughing after longer incubation; tegumental cells synthetically inactive [3]. In vitro incubation of whole flukes and tissue-slice material [3].

Detailed Experimental Protocols

For researchers aiming to replicate or adapt these studies, here are the detailed methodologies from the key publications.

  • Protocol 1: Assessing Potentiation by Metabolic Inhibition [1]

    • Fluke Isolates: Oberon (TCBZ-resistant) and Cullompton (TCBZ-susceptible).
    • Pre-incubation: Flukes were pre-incubated for 2 hours in NCTC medium containing the metabolic inhibitor Methimazole (MTZ) at a concentration of 100 μM.
    • Drug Incubation: Following pre-incubation, flukes were transferred to a fresh NCTC medium and incubated for a further 22 hours. The medium was supplemented with:
      • MTZ alone, or
      • MTZ + Nicotinamide adenine dinucleotide phosphate (NADPH) at 1 nM, or
      • MTZ + NADPH + Triclabendazole (TCBZ) at 15 μg/ml, or
      • MTZ + NADPH + Triclabendazole sulphoxide (TCBZ.SO) at 15 μg/ml.
    • TEM Sample Preparation: After treatment, tegument samples were processed for standard Transmission Electron Microscopy to assess ultrastructural changes.
  • Protocol 2: In vitro Susceptibility of Field Isolates [2]

    • Parasite Collection: Adult F. hepatica were collected from naturally infected livestock livers in slaughterhouses in Peru.
    • Viability Selection: Parasites were selected for experiments based on full motility after 48 hours of incubation.
    • Drug Exposure: Fully motile parasites were exposed to TCBZ.SO in vitro. The specific concentration and exposure time were titrated for each experimental run to define two conditions:
      • "Susceptible conditions" (resulting in 20% non-viable flukes).
      • "Resistant conditions" (resulting in 80% non-viable flukes).
    • Viability Assessment: A motility score was used to determine the parasite's viability post-exposure.

Mechanisms of Action & Resistance

The experimental data suggests that tegumental disruption is not the sole story. The following diagrams, created using Graphviz, illustrate the proposed mechanisms of TCBZ.SO action and how resistance may arise.

The core mechanism of TCBZ.SO is believed to involve the disruption of microtubules within the fluke's tegument, leading to catastrophic structural failure.

G cluster_0 Key Ultrastructural Changes TCBZ_SO TCBZ.SO Exposure Microtubule_Disruption Disruption of β-tubulin & Microtubule Polymerization TCBZ_SO->Microtubule_Disruption Tegument_Effects Tegumental Breakdown Microtubule_Disruption->Tegument_Effects Observable_Outcomes Observed TEM Phenotypes Tegument_Effects->Observable_Outcomes leads to Swelling Swelling of basal infolds Observable_Outcomes->Swelling Secretory_Block Block in secretory body transport & synthesis Observable_Outcomes->Secretory_Block Mucopolysaccharide Accumulation of mucopolysaccharide masses Observable_Outcomes->Mucopolysaccharide Sloughing Sloughing of the tegument Observable_Outcomes->Sloughing

Resistant isolates appear to employ multiple strategies to mitigate the drug's effect, including enhanced metabolism and active drug sequestration.

G TCBZ_SO_Entry TCBZ.SO Enters Fluke Resistance TCBZ Resistance Mechanisms TCBZ_SO_Entry->Resistance Metabolism Altered Drug Metabolism (via Flavin Monooxygenase - FMO) Resistance->Metabolism Sequestration Drug Sequestration (by Extracellular Vesicles (EVs)) Resistance->Sequestration AlteredTarget Potential Alteration of β-tubulin Binding Site Resistance->AlteredTarget Outcome1 Increased production of less-active metabolites (e.g., TCBZ sulfone) Metabolism->Outcome1 Outcome2 TCBZ.SO removed from site of action Sequestration->Outcome2 qNano shows 5x ↑ EV output & drug presence in EVs Outcome3 Reduced drug binding & efficacy AlteredTarget->Outcome3 Final Reduced Tegumental Disruption (TEM Observation) Outcome1->Final Outcome2->Final Outcome3->Final

Key Research Implications

  • Overcoming Resistance: The potentiation of TCBZ.SO by Methimazole indicates that co-administration with metabolic inhibitors is a viable strategy to restore efficacy against resistant parasites [1].
  • Novel Resistance Mechanism: The discovery that flukes secrete Extracellular Vesicles (EVs) to sequester TCBZ and its metabolites presents a previously unknown resistance mechanism and a new target for therapeutic intervention [4].
  • Beyond the Lab: The variation in susceptibility among field isolates, influenced by geography and season, highlights that resistance is a complex, real-world phenomenon. Effective control programs must account for this local variability [2].

References

triclabendazole sulfoxide zebrafish embryo test ZFET developmental toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary: TCBZ.SO Developmental Toxicity

The table below summarizes key quantitative findings from the primary research study investigating TCBZ.SO:

Test Compound Test System Key Finding Effective Concentrations Comparison with Clinical Exposure
Triclabendazole sulfoxide (TCBZ.SO) Preimplantation Rodent Embryo Culture (preWEC) Strong, dose-dependent embryolethality Lowest Observed Adverse Effect Level (LOAEL) = 10 µM [1] Human plasma Cmax after 10 mg/kg dose: ~38.6 µM [1]
Zebrafish Embryo Test (ZFET) Strong, dose-dependent embryolethality LOAEL = 10 µM [1]
Triclabendazole (TCBZ) Preimplantation Rodent Embryo Culture (preWEC) Dose-dependent embryolethality LOAEL = 10 µM [1] Human plasma Cmax after 10 mg/kg dose: ~1.16 µM [1]
Postimplantation Rodent Embryo Culture (postWEC) No teratogenic effects ~10-250 times less potent than Albendazole [1]
Albendazole sulfoxide (ABZ.SO) Used as a positive control Known teratogenic potential Data used for assay validation [1]

Detailed Experimental Protocol for ZFET

The core methodology used in the cited study on TCBZ.SO is based on established ZFET principles. The following workflow outlines the key stages of a standardized Zebrafish Embryo Developmental Toxicity Assay (ZEDTA), which builds upon the methods used in the primary research [1] [2].

G cluster_1 Phase 1: Preparation cluster_2 Phase 2: Exposure & Incubation cluster_3 Phase 3: Evaluation & Analysis Start Start: Zebrafish Embryo Test P1 Collect and select fertilized zebrafish eggs (2-4 hours post-fertilization) Start->P1 P2 Prepare test compound solutions (Use solvent control, e.g., 0.5% DMSO) P1->P2 P3 Assess compound stability in embryo medium P2->P3 P4 Expose embryos to test compound (starting at gastrulation, ~5.25 hpf) P3->P4 P5 Incubate under controlled conditions (28.5°C ± 0.2°C, 14h/10h light/dark) P4->P5 P6 Use static or semi-static exposure (renew solution if degradation >20%) P5->P6 P7 Monitor daily for mortality and gross malformations P6->P7 P8 Score endpoints at 24h intervals until 96-120 hpf P7->P8 P9 Analyze data: Calculate LC50, LOAEL, and Teratogenic Index (TI) P8->P9 End of Test

Key Protocol Details:

  • Exposure Window: The test typically begins at gastrulation (4-6 hours post-fertilization, hpf) and continues until 120 hpf, covering the entire period of organogenesis [2].
  • Endpoint Assessment: Embryos are assessed daily for lethal endpoints (e.g., coagulation) and sublethal teratogenic endpoints (e.g., malformations of the head, eyes, heart, tail, and somites, as well as growth retardation) [2] [3].
  • Metabolic Activation (Optional): A key limitation of the standard ZFET is the low inherent biotransformation capacity of zebrafish embryos. Advanced protocols (mZEDTA) can incorporate a pre-incubation step with a human liver microsome-based metabolic activation system to generate metabolites relevant to human physiology, which is crucial for pro-teratogens [2].

Key Interpretations and Implications

  • Stage-Specific Toxicity: The primary finding is that TCBZ.SO exhibits stage-dependent embryolethality. It is highly toxic during the preimplantation stage (early embryonic development) but shows no significant teratogenic potential during the organogenesis period [1]. This means it is more likely to cause early embryonic death rather than structural birth defects.
  • Clinical Relevance: The concentrations of TCBZ.SO that caused embryolethality in vitro (10 µM) are lower than the peak plasma concentrations observed in humans treated with the standard clinical dose (~38.6 µM). This suggests a potential risk of early pregnancy loss if the drug is administered during the very early stages of pregnancy [1].
  • Comparative Toxicity: TCBZ (the parent drug) was found to be 10 to 250 times less potent in causing dysmorphogenic effects during organogenesis compared to albendazole, another benzimidazole anthelmintic. However, its active metabolite, TCBZ.SO, is the primary driver of its embryotoxic potential [1].

Addressing ZFET Limitations and Advanced Applications

The ZFET is a powerful tool, but its results must be interpreted with an understanding of its context.

  • Low Biotransformation: The standard ZFET's limited metabolic capacity is a significant drawback for testing compounds like TCBZ, which rely on metabolic activation. The modular ZEDTA with metabolic activation (mZEDTA) is a critical refinement to address this, making the assay more predictive for human risk assessment [2].
  • Regulatory Validation: While not yet a full replacement for mammalian studies, the ZFET is increasingly used for screening. One study demonstrated that an optimized ZEDTA could achieve 88.9% overall predictability and 90.3% sensitivity in detecting known human teratogens when validated against the ICH S5(R3) guideline reference compound list [4].

References

×

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

373.945032 Da

Monoisotopic Mass

373.945032 Da

Heavy Atom Count

22

UNII

KY3O5E011U

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anthelmintics

Wikipedia

Triclabendazole sulfoxide

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

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